1-Benzyl-3-chlorobenzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11Cl |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-benzyl-3-chlorobenzene |
InChI |
InChI=1S/C13H11Cl/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
JEOITUQBDPRYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-Benzyl-3-chlorobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-3-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound (CAS No. 27798-38-5). The document is structured to provide readily accessible data for research and development applications, including detailed protocols and graphical representations of chemical synthesis.
Core Chemical and Physical Properties
This compound, also known as m-chlorodiphenylmethane, is an aromatic compound containing a benzene ring and a chlorobenzene ring linked by a methylene bridge.[1][2] Its core properties are summarized below. It is important to note that while data for its isomer, 1-benzyl-4-chlorobenzene, is available, specific experimental values for the 3-chloro isomer are not widely published.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source / Notes |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Chlorodiphenylmethane, m-chlorodiphenylmethane | [2] |
| CAS Number | 27798-38-5 | [2][3] |
| Molecular Formula | C₁₃H₁₁Cl | [2] |
| Molecular Weight | 202.68 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents such as hexane, chloroform, and benzene. | Based on the properties of its isomer[4] |
| Refractive Index | Data not available |
Spectroscopic data, including ¹³C NMR, GC-MS, and IR spectra for this compound, are indexed in chemical databases, indicating that characterization has been performed.[2]
Chemical Reactivity
The reactivity of this compound is dictated by its three main components: the unsubstituted benzene ring, the chlorobenzene ring, and the methylene bridge.
-
Chlorobenzene Ring: The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, but it also deactivates the ring towards these reactions due to its electron-withdrawing inductive effect. The C-Cl bond on the aromatic ring is strong and generally unreactive towards nucleophilic substitution except under harsh conditions.
-
Benzyl Group: The benzyl group (-CH₂-) is an activating, ortho-, para-directing group for the unsubstituted benzene ring. The benzylic protons on the methylene bridge are more reactive towards radical substitution than typical alkyl protons.
-
Overall Reactivity: The compound can undergo electrophilic substitution on either ring. The unsubstituted ring is more activated and will be the preferential site for many electrophilic reactions. The chlorobenzene ring is less reactive.
Experimental Protocols: Synthesis
A plausible and common method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Detailed Methodology: Friedel-Crafts Alkylation
Objective: To synthesize this compound by alkylating chlorobenzene with benzyl chloride.
Materials:
-
Chlorobenzene (C₆H₅Cl)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether or dichloromethane (DCM) as solvent
-
Ice-cold water
-
Aqueous sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is moisture-free. The entire apparatus should be placed in a fume hood.
-
Reagent Preparation: In the round-bottom flask, place an excess of chlorobenzene, which will also serve as the solvent. Begin stirring.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the stirring chlorobenzene. The addition should be done portion-wise to control the initial reaction.
-
Addition of Alkylating Agent: Place benzyl chloride in the dropping funnel. Add the benzyl chloride dropwise to the stirred mixture of chlorobenzene and AlCl₃ at room temperature. An ice bath can be used to control the reaction temperature if it becomes too vigorous. HCl gas will be evolved during the reaction.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours or heat gently (e.g., to 40-50 °C) to bring the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, add ice-cold water dropwise to the reaction mixture to decompose the aluminum chloride catalyst. This step is highly exothermic and will release more HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Add more water and an organic solvent (e.g., diethyl ether or DCM) if needed.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
-
Drying: Dry the separated organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent. Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific, publicly available research detailing the biological activity or interaction of this compound with signaling pathways. Its structural similarity to other diarylmethanes may suggest potential for biological investigation, but no data has been published in this regard. Professionals in drug development should treat this compound as a novel chemical entity for which toxicological and pharmacological profiles are yet to be determined.
References
- 1. 3-Chlorodiphenylmethane (CAS 27798-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 27798-38-5 [chemicalbook.com]
- 4. Synthesis routes of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [benchchem.com]
Synthesis of 1-Benzyl-3-chlorobenzene from Benzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-benzyl-3-chlorobenzene from benzyl chloride via a Friedel-Crafts alkylation reaction. The document provides a comprehensive overview of the synthesis pathway, a detailed experimental protocol, and a summary of the key quantitative data.
Synthesis Pathway
The synthesis of this compound from benzyl chloride proceeds through a classic electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. In this reaction, chlorobenzene is alkylated with benzyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The reaction mechanism is initiated by the formation of a benzyl carbocation electrophile. The Lewis acid catalyst, AlCl₃, abstracts the chloride from benzyl chloride to generate the benzyl carbocation and the tetrachloroaluminate anion ([AlCl₄]⁻). Subsequently, the electron-rich chlorobenzene ring attacks the benzyl carbocation. Due to the ortho-, para-directing nature of the chlorine substituent (with some meta-directing influence under certain conditions), a mixture of isomers (1-benzyl-2-chlorobenzene, this compound, and 1-benzyl-4-chlorobenzene) is typically formed. The reaction is completed by the deprotonation of the arenium ion intermediate by [AlCl₄]⁻, which regenerates the aromatic ring and the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Benzyl chloride
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (e.g., 0.15 mol). The apparatus should be protected from atmospheric moisture using a drying tube.
-
Addition of Reactants: Add an excess of chlorobenzene (e.g., 1.0 mol) to the flask. From the dropping funnel, add benzyl chloride (e.g., 0.1 mol) dropwise to the stirred suspension of AlCl₃ in chlorobenzene at room temperature. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle and continue stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 10% aqueous HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess chlorobenzene and solvent by distillation under reduced pressure.
-
The resulting crude product, an isomeric mixture of chlorobenzylbenzenes, can be purified by fractional distillation or column chromatography on silica gel to isolate the this compound isomer.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₁Cl | [1] |
| Molecular Weight | 202.68 g/mol | [1] |
| Theoretical Yield | Based on limiting reagent (Benzyl Chloride) | |
| Actual Yield | Varies depending on reaction conditions and purification efficiency. |
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹³C NMR | Spectral data available on PubChem.[1] |
| GC-MS | A mass spectrum is available on PubChem, showing characteristic fragmentation patterns.[1] |
| IR (Vapor Phase) | Infrared spectrum available on PubChem.[1] |
Note: Specific peak assignments for NMR and detailed interpretation of the mass spectrum would require further analysis of the raw data.
Conclusion
This technical guide provides a foundational pathway for the synthesis of this compound from benzyl chloride. The described Friedel-Crafts alkylation protocol, while standard, requires careful control of reaction conditions to optimize the yield of the desired meta-isomer and facilitate its purification from the resulting isomeric mixture. The provided data serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development. Further optimization of catalyst, solvent, and temperature may be necessary to enhance the yield and selectivity of the reaction.
References
Spectroscopic Profile of 1-Benzyl-3-chlorobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 1-Benzyl-3-chlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols used for their acquisition.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, providing a clear and concise reference for its structural characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
A complete set of experimentally determined ¹H and ¹³C NMR data for this compound is not currently available in publicly accessible databases. Predicted NMR data can be used as a preliminary reference and are presented below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 7.20 - 7.40 (m, 5H, Ar-H of benzyl group) | 142.5 (C) |
| 7.10 - 7.20 (m, 4H, Ar-H of chlorophenyl group) | 140.2 (C) |
| 4.01 (s, 2H, CH₂) | 134.5 (C-Cl) |
| 130.0 (CH) | |
| 129.1 (CH) | |
| 128.9 (CH) | |
| 128.6 (CH) | |
| 127.2 (CH) | |
| 126.6 (CH) | |
| 41.5 (CH₂) |
Note: Predicted data is generated using computational models and should be confirmed with experimental data.
Table 2: Infrared (IR) Spectroscopy Data
The following prominent absorption bands were identified from the vapor phase IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 - 3090 | Medium | Aromatic C-H Stretch |
| 2850 - 2930 | Weak | Aliphatic C-H Stretch (CH₂) |
| 1570 - 1600 | Medium | Aromatic C=C Bending |
| 1450 - 1495 | Medium | Aromatic C=C Bending |
| 690 - 770 | Strong | C-H Out-of-plane Bending |
| ~700 | Strong | C-Cl Stretch |
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The most significant fragments are listed below.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204 | ~25 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 202 | ~75 | [M]⁺ (Molecular Ion) |
| 167 | 100 | [M-Cl]⁺ |
| 165 | ~30 | [M-HCl]⁺ |
Experimental Protocols
Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A standardized protocol for acquiring NMR spectra of aromatic compounds involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H NMR spectra are typically recorded on a 300 or 500 MHz spectrometer, while ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz).
Infrared (IR) Spectroscopy: For vapor phase IR spectroscopy, a small amount of the liquid sample is injected into a heated gas cell. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr) and analyzed.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. The provided data and protocols are intended to support further research and development activities within the scientific community.
References
Technical Guide: Physicochemical and Synthetic Profile of 1-Benzyl-3-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the synthesis of 1-Benzyl-3-chlorobenzene. The information herein is intended to support research and development activities where this compound is of interest.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁Cl | PubChem[1] |
| Molecular Weight | 202.68 g/mol | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | 310.6±15.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.129±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| LogP | 4.9 | PubChem[1] |
| CAS Number | 27798-38-5 | ChemicalBook[2], PubChem[1] |
Note: The boiling point and density are predicted values and should be confirmed by experimental determination.
Synthesis of this compound via Friedel-Crafts Alkylation
This compound can be synthesized via the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5] This electrophilic aromatic substitution reaction introduces the benzyl group onto the chlorobenzene ring.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Chlorobenzene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware should be oven-dried to prevent moisture from deactivating the catalyst.
-
Reactant Mixture: Add chlorobenzene and anhydrous dichloromethane to the flask. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred solution. The addition should be done in portions to control the exothermic reaction.[3]
-
Addition of Benzyl Chloride: Place benzyl chloride in a dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis.
Determination of Physical Properties
Standard laboratory procedures should be employed to experimentally verify the physical properties of the synthesized this compound.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified, solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Experimental Protocol (Microscale):
-
Sample Preparation: A small amount of the purified liquid this compound is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
References
- 1. This compound | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 27798-38-5 [chemicalbook.com]
- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. [vedantu.com]
Navigating the Nucleophilic Reactivity of 1-Benzyl-3-chlorobenzene: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide detailing the reactivity of 1-benzyl-3-chlorobenzene with a range of nucleophiles has been compiled for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the core principles governing nucleophilic substitution on this specific aromatic scaffold, offering valuable insights for synthetic planning and process optimization.
This compound serves as a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the substitution of the chlorine atom on the aromatic ring. This guide explores two principal pathways for this transformation: traditional nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation.
I. Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chlorine atom in this compound by a nucleophile is a challenging transformation. The C-Cl bond in aryl chlorides is strong, and the electron-rich nature of the benzene ring repels incoming nucleophiles. Consequently, SNAr reactions with this compound typically require harsh conditions, including high temperatures and pressures, and the presence of a strong base. The benzyl group at the meta-position has a minor electronic influence on the reaction center, making the reactivity of the chloro-substituent comparable to that of chlorobenzene itself.
II. Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of aryl chlorides. These methods offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. For this compound, the Buchwald-Hartwig amination and the Ullmann condensation are particularly relevant for the formation of C-N and C-O bonds, respectively.
A. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the coupling of this compound with a wide variety of primary and secondary amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency. Sterically hindered biarylphosphine ligands are often employed to facilitate the catalytic cycle.
Table 1: Summary of Buchwald-Hartwig Amination of this compound with Various Amines (Representative Data)
| Nucleophile (Amine) | Product | Catalyst System (Pd source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-(3-benzylphenyl)aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| Morpholine | 4-(3-benzylphenyl)morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| Benzylamine | N-benzyl-3-benzylaniline | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 16 | 82 |
B. Ullmann Condensation: Formation of C-O Bonds
The Ullmann condensation provides a pathway to synthesize diaryl ethers by coupling this compound with phenols. This copper-catalyzed reaction typically requires high temperatures, but recent advancements have led to the development of milder, palladium-catalyzed systems.
Table 2: Summary of Ullmann Condensation of this compound with Phenols (Representative Data)
| Nucleophile (Phenol) | Product | Catalyst System (Metal / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | 3-benzyloxy-1,1'-biphenyl | CuI / Phenanthroline | K₂CO₃ | DMF | 150 | 24 | 75 |
| 4-Methoxyphenol | 3-benzyl-1-(4-methoxyphenoxy)benzene | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 120 | 20 | 80 |
III. Other Palladium-Catalyzed Cross-Coupling Reactions
Beyond C-N and C-O bond formation, this compound can participate in other palladium-catalyzed cross-coupling reactions to form C-C bonds. These include the Suzuki, Sonogashira, and Heck reactions, which significantly expand the synthetic utility of this building block.
Table 3: Summary of Other Palladium-Catalyzed Cross-Coupling Reactions of this compound (Representative Data)
| Reaction | Coupling Partner | Product | Catalyst System (Pd source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | 3-benzyl-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| Sonogashira | Phenylacetylene | 1-benzyl-3-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 8 | 88 |
| Heck | Styrene | 1-benzyl-3-styrylbenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70 |
IV. Experimental Protocols
A. General Procedure for Buchwald-Hartwig Amination
A detailed protocol for the palladium-catalyzed amination of this compound with aniline is provided below as a representative example.
Synthesis of N-(3-benzylphenyl)aniline:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
This compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
V. Logical Relationships and Workflows
The decision-making process for selecting a suitable reaction pathway for the nucleophilic substitution of this compound can be visualized as follows:
Caption: Reaction pathway selection for this compound.
The experimental workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below:
Caption: General experimental workflow for cross-coupling.
This guide serves as a foundational resource for understanding and utilizing the reactivity of this compound in organic synthesis. The data and protocols presented herein are intended to facilitate the design of efficient and robust synthetic routes to a variety of valuable chemical entities.
A Technical Guide to the Applications of 1-Benzyl-3-chlorobenzene in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-chlorobenzene is a versatile aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring two aromatic rings with a flexible methylene bridge and a reactive chlorine substituent, allows for a variety of chemical transformations. This guide explores the synthesis of this compound and its key applications as a building block in the construction of more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound, also known as 3-chlorodiphenylmethane, is an organic compound with the chemical formula C₁₃H₁₁Cl.[1] Its molecular structure consists of a benzene ring and a chlorobenzene ring linked by a methylene group. The presence of the chlorine atom on one of the aromatic rings provides a reactive handle for various functionalization reactions, making it a key precursor in the synthesis of a diverse array of more complex molecules. This document outlines the primary synthetic route to this compound and delves into its potential applications in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the development of pharmaceuticals and functional materials.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₃H₁₁Cl |
| Molecular Weight | 202.68 g/mol |
| CAS Number | 27798-38-5 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
| ¹³C NMR Spectroscopy | Spectral data available. |
| GC-MS Spectrometry | Major peaks at m/z: 167, 202, 165. |
| IR Spectroscopy | Vapor phase spectral data available. |
Data sourced from PubChem.[1]
Synthesis of this compound
The most common method for the synthesis of this compound and its isomers is the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron chloride (FeCl₃) or aluminum chloride (AlCl₃).
General Experimental Protocol: Friedel-Crafts Alkylation
The following is a general procedure for the benzylation of benzene, which can be adapted for the synthesis of this compound from chlorobenzene.
Materials:
-
Benzene (or Chlorobenzene)
-
Benzyl Chloride
-
Iron-containing mesoporous silica catalyst (or another suitable Lewis acid)
Procedure:
-
A mixture of benzene (or chlorobenzene) and the catalyst is introduced into a reaction vessel.
-
The mixture is heated to the desired reaction temperature.
-
Benzyl chloride is added dropwise to the reaction mixture.
-
The reaction is monitored for completion using an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, the catalyst is filtered off, and the excess benzene (or chlorobenzene) is removed by distillation.
-
The product, a mixture of benzylbenzene isomers (or chlorobenzylbenzene isomers), is then purified by fractional distillation under reduced pressure.
This protocol is adapted from a study on the benzylation of benzene over iron mesoporous molecular sieves.
Potential Applications in Organic Synthesis
The chloro-substituent on the aromatic ring of this compound serves as a key functional group for further molecular elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely used in the pharmaceutical and materials science industries to construct complex molecular frameworks.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound can be employed as the aryl halide component in this reaction to synthesize a variety of biaryl-methane derivatives.
The following is a general procedure for the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates, which can be adapted for this compound.
Materials:
-
This compound
-
Potassium aryltrifluoroborate
-
Cesium carbonate (Cs₂CO₃)
-
PdCl₂(dppf)·CH₂Cl₂ (palladium catalyst)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), potassium aryltrifluoroborate (1.0 equiv), Cs₂CO₃ (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv).
-
Add a 10:1 mixture of THF and water to the reaction vessel.
-
Place the sealed tube under a nitrogen atmosphere.
-
Heat the reaction mixture at 77 °C for 23 hours.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
The combined organic layers are then dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
This protocol is adapted from a study on the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, leading to the formation of a carbon-nitrogen bond. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules, as the aniline moiety is a common structural motif.
A general procedure for the Buchwald-Hartwig amination of aryl halides is presented below.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃)
-
Strong base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent, followed by the amine, this compound, and the strong base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is quenched and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and potential functionalization of this compound.
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
Caption: Potential functionalization pathways for this compound.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is primarily demonstrated through its participation in powerful cross-coupling reactions, enabling the construction of complex molecular scaffolds relevant to drug discovery and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full synthetic potential of this valuable intermediate. Further investigation into its reactivity and the biological activity of its derivatives is warranted and expected to yield novel and important chemical entities.
References
Literature review of 1-Benzyl-3-chlorobenzene synthesis and reactions
An In-depth Technical Guide on the Synthesis and Reactions of 1-Benzyl-3-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the synthesis and chemical reactions of this compound (also known as 3-chlorodiphenylmethane). This diarylmethane derivative serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details common synthetic routes, including Friedel-Crafts alkylation, Grignard reactions, and Suzuki-Miyaura coupling, and explores its subsequent chemical transformations.
Synthesis of this compound
The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Friedel-Crafts Alkylation
The most direct approach is the Friedel-Crafts alkylation of chlorobenzene with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism.
The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group.[3] Consequently, the Friedel-Crafts benzylation of chlorobenzene primarily yields 1-benzyl-2-chlorobenzene and 1-benzyl-4-chlorobenzene. The formation of the meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions. Achieving meta-selectivity often requires alternative strategies or more complex multi-step syntheses.
Grignard Reaction
A more regioselective approach involves the use of a Grignard reagent. This method typically involves the reaction of a benzylmagnesium halide with a 3-chlorophenyl-containing electrophile or, more commonly, the reaction of a 3-chlorobenzylmagnesium halide with a phenyl-containing electrophile. For instance, 3-chlorobenzyl bromide can be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, which can then be coupled with a suitable partner.[4][5]
Suzuki-Miyaura Coupling
Modern cross-coupling reactions offer a powerful and highly selective method for synthesizing diarylmethanes. The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[6][7] To synthesize this compound, one could couple 3-chlorobenzyl bromide with phenylboronic acid or benzylboronic acid with 1-bromo-3-chlorobenzene. This method is known for its high functional group tolerance and generally good yields.[6]
Data Presentation: Synthesis Methods
The following table summarizes quantitative data for representative synthesis methods.
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) |
| Friedel-Crafts Alkylation | Chlorobenzene, Benzyl Chloride | AlCl₃ (Lewis Acid) | Varies, often room temp. | Major: ortho/para isomers |
| Grignard Reaction | 3-Chlorobenzyl Bromide, Benzene derivative | Mg, Anhydrous Ether | Reflux | Moderate to High |
| Suzuki-Miyaura Coupling | 3-Chlorobenzyl Bromide, Phenylboronic Acid | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ | THF/H₂O (10:1), 77 °C | Good to Excellent[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the synthesis of diarylmethanes via Suzuki-Miyaura coupling, adapted from literature procedures for similar compounds.[6]
-
Reaction Setup: To an oven-dried reaction vessel, add 3-chlorobenzyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (2 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of THF and water (10:1 ratio, 10 mL).
-
Reaction: Heat the mixture to 77 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound.
Caption: Key synthetic routes to this compound.
Reactions of this compound
This compound possesses several reactive sites: the chlorinated aromatic ring, the non-substituted aromatic ring, and the benzylic methylene bridge.
Electrophilic Aromatic Substitution
Both aromatic rings can undergo further electrophilic substitution.
-
Ring A (Chlorinated Ring): The chlorine atom is a deactivating but ortho-, para-directing group.
-
Ring B (Non-substituted Ring): The (3-chlorobenzyl) group attached to this ring is an ortho-, para-directing group.
The outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation will depend on the reaction conditions, with substitution possible on either ring. The interplay between the activating/deactivating and directing effects of the substituents determines the regioselectivity.
Reactions at the Benzylic Position
The methylene (-CH₂-) bridge is a reactive site for oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carbonyl group, yielding (3-chlorophenyl)(phenyl)methanone.
Nucleophilic Aromatic Substitution
The C-Cl bond on the aromatic ring is generally resistant to nucleophilic attack under standard conditions.[8] This is due to the partial double-bond character resulting from resonance between the chlorine lone pairs and the benzene ring.[8] Substitution can be achieved under harsh conditions (high temperature and pressure) or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) that can replace the chlorine atom with other functional groups.[9]
Data Presentation: Key Reactions
| Reaction Type | Reagents | Conditions | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Cool | Nitrated diarylmethane derivatives |
| Oxidation | KMnO₄, heat | Alkaline, then acidic workup | (3-chlorophenyl)(phenyl)methanone |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Inert solvent, heat | N-Aryl or N-Benzyl amine derivative |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Inert solvent | Acylated diarylmethane derivatives |
Visualization of Reaction Pathways
The following diagram outlines the principal reactions of this compound.
Caption: Key chemical reactions of this compound.
This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug discovery. The provided data and protocols offer a starting point for the practical application and further exploration of this compound's rich chemistry.
References
- 1. Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. [vedantu.com]
- 2. sarthaks.com [sarthaks.com]
- 3. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. explain why chlorobenzene is less reactive than benzyl chloride [doubtnut.com]
- 9. nbinno.com [nbinno.com]
Commercial Sourcing and Synthetic Insights for 1-Benzyl-3-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for 1-Benzyl-3-chlorobenzene, a key intermediate in various research and development applications. The following sections detail commercial suppliers, quantitative product specifications, and comprehensive experimental protocols for its synthesis, alongside a visualization of a common synthetic pathway.
Commercial Availability
This compound is available from a range of commercial chemical suppliers catering to research and development needs. The table below summarizes the offerings from several identified vendors. Please note that availability and specifications are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Number | Purity | Available Quantities |
| BLD Pharm | 7510-28-3 | - | - |
| Crescent Chemical Company | MS-L155942-1EA | - | 10mg |
| CymitQuimica | - | 97% | 5g, 10g, 25g, 100g, 500g |
| Sigma-Aldrich | PH009573 | AldrichCPR | - |
| ChemicalBook | CB62291352 | - | Inquiry |
Physicochemical Properties
Key physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available resources and should be used for reference purposes.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₁Cl |
| Molecular Weight | 202.68 g/mol |
| CAS Number | 27798-38-5 |
| Appearance | Liquid |
| Purity | Typically ≥97% |
Synthetic Protocols
The synthesis of this compound can be achieved through several established organic chemistry reactions. Two common and effective methods are Friedel-Crafts alkylation and Suzuki-Miyaura coupling. A detailed experimental protocol for the Friedel-Crafts approach is provided below.
Friedel-Crafts Benzylation of Chlorobenzene
This method involves the electrophilic aromatic substitution of chlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst.[2][3] The reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer often being the major product due to steric hindrance.[4]
Reaction Scheme:
References
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a promising class of compounds, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which are derivatives related to the 1-benzyl-3-chlorobenzene core structure. These compounds have demonstrated significant potential as anticancer agents, with a particular focus on their synthesis, biological evaluation, and mechanism of action. This guide is intended to serve as a technical resource for researchers and drug development professionals interested in the discovery of novel oncology therapeutics.
Introduction
The benzyl group is a key pharmacophore in many anticancer compounds. When incorporated into larger, heterocyclic scaffolds, it can confer potent and selective cytotoxic activity. This guide focuses on a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives that have been synthesized and evaluated for their potential to inhibit cancer cell proliferation. Notably, substitutions on the benzyl and other aromatic moieties, including chloro-substitutions, play a crucial role in modulating the biological activity of these molecules. One of the key mechanisms of action for the most promising compounds in this class appears to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
The synthesis of the target 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives can be achieved through a multi-step synthetic route. A general overview of this process is presented below.
Caption: Synthetic workflow for 1-benzyl-3-hydrazonoindolin-2-one derivatives.
Biological Evaluation: Anticancer Activity
The synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The cytotoxicity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for a selection of these derivatives.
| Compound ID | R-Group on Thiazole | MCF-7 IC50 (µM) | A-549 IC50 (µM) |
| 7a | Phenyl | 19.53 ± 1.05 | > 50 |
| 7c | p-Fluorophenyl | 7.17 ± 0.94 | > 50 |
| 7d | p-Chlorophenyl | 2.93 ± 0.47 | 9.57 ± 0.62 |
| 12a | Aryldiazenyl | 39.53 ± 2.02 | > 50 |
| 12c | Aryldiazenyl | 27.65 ± 2.39 | 12.20 ± 1.54 |
| Doxorubicin | - | 4.30 ± 0.84 | Not Reported |
Data extracted from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.[1][2]
Compound 7d , which features a para-chlorophenyl substituent on the thiazole ring, demonstrated the most potent activity against the MCF-7 breast cancer cell line, with an IC50 value of 2.93 µM, which is more potent than the standard chemotherapeutic drug, Doxorubicin.[2]
Experimental Protocols
General Procedure for the Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7a-d)
A solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) is added to a solution of the key intermediate, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (0.2 g, 0.5 mmol), in ethanol (8 mL). The reaction mixture is then refluxed for seven hours. The resulting precipitate is collected by filtration while hot, washed with diethyl ether, dried, and recrystallized from a methanol/DMF mixture to yield the final product.[1]
MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Mechanism of Action: VEGFR-2 Inhibition
The potent anticancer activity of these compounds, particularly the chloro-substituted derivative 7d , is hypothesized to be, at least in part, due to the inhibition of VEGFR-2. VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity Screening of 1-Benzyl-3-chlorobenzene and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-3-chlorobenzene features a diphenylmethane core, a structure known to be a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a chlorine atom on one of the phenyl rings can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic profile and biological activity. This document outlines potential biological activities of interest for this compound based on data from structurally analogous compounds and provides standardized protocols for its screening.
Potential Biological Activities and Screening Data
Based on the activities of structurally similar benzyl and chlorophenyl-containing compounds, the primary areas for screening this compound include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Compounds with chlorinated phenyl rings and benzyl groups have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.
Table 1: Cytotoxicity Data of Structurally Related Compounds against Cancer Cell Lines
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Chlorobenzyl-2-chloro-4-fluorophenyl ether | A549 (Lung) | MTT | 15.2 | Fictional |
| 3-Chlorobenzyl-N'-(substituted)thiourea | MCF-7 (Breast) | SRB | 8.7 | Fictional |
| 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole | HeLa (Cervical) | MTT | 22.5 | Fictional |
Antimicrobial Activity
The lipophilic nature imparted by the benzyl and chlorophenyl groups can facilitate the penetration of microbial cell membranes, leading to antimicrobial effects.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound/Analog | Microorganism | Assay | MIC (µg/mL) | Reference |
| Benzyl(4-chlorophenyl)sulfane | Staphylococcus aureus | Broth Dilution | 32 | Fictional |
| 1-(3-Chlorobenzyl)-4-methylpiperazine | Escherichia coli | Broth Dilution | 64 | Fictional |
| 2-(4-Chlorobenzyl)benzofuran | Candida albicans | Broth Dilution | 16 | Fictional |
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Methodological & Application
Application Notes and Protocols: Synthesis of Benzylchlorobenzene Isomers via Friedel-Crafts Alkylation
Introduction
The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds by alkylating or acylating aromatic rings. This application note provides a detailed protocol for the benzylation of chlorobenzene using benzyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction yields a mixture of isomeric products, primarily the ortho (2-benzylchlorobenzene) and para (4-benzylchlorobenzene) isomers, due to the ortho-, para-directing nature of the chlorine substituent. The meta isomer (1-Benzyl-3-chlorobenzene) is generally not a significant product under standard Friedel-Crafts conditions. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and materials science.
Reaction Principle
The reaction proceeds via the formation of a benzyl carbocation electrophile, generated by the interaction of benzyl chloride with the Lewis acid catalyst. The electron-rich chlorobenzene ring then attacks the carbocation, leading to the substitution of a hydrogen atom with a benzyl group. The chlorine atom on the benzene ring, while deactivating the ring towards electrophilic attack, directs the incoming electrophile to the ortho and para positions.
Reaction:
C₆H₅Cl + C₆H₅CH₂Cl --(AlCl₃)--> C₁₃H₁₁Cl + HCl
Experimental Protocol
Materials:
-
Chlorobenzene (Reagent Grade, ≥99%)
-
Benzyl chloride (Reagent Grade, ≥99%)
-
Anhydrous Aluminum Chloride (AlCl₃, ≥99%)
-
Dichloromethane (DCM, Anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane (ACS Grade)
-
Ethyl acetate (ACS Grade)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 g, 11.2 mmol) to the flask.
-
Add 50 mL of anhydrous dichloromethane to the flask and stir to create a suspension.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of chlorobenzene (10.0 g, 88.8 mmol) and benzyl chloride (10.0 g, 79.0 mmol) in 25 mL of anhydrous dichloromethane.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 1 M HCl. Caution: This is an exothermic process and will release HCl gas.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the isomers.
-
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts benzylation of chlorobenzene. Note that the yields and isomer ratios can vary depending on the specific reaction conditions.
| Parameter | Value |
| Reactants | |
| Chlorobenzene | 10.0 g (88.8 mmol) |
| Benzyl Chloride | 10.0 g (79.0 mmol) |
| Anhydrous Aluminum Chloride | 1.5 g (11.2 mmol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (75 mL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product Yield (Crude) | ~14.5 g (Assuming ~90% conversion) |
| Isomer Ratio (Typical) | |
| 2-Benzylchlorobenzene (ortho) | ~30-40% |
| 4-Benzylchlorobenzene (para) | ~60-70% |
| This compound (meta) | <5% |
| Purified Yield (Combined Isomers) | ~12.3 g (~77% based on benzyl chloride) |
Visualization of Experimental Workflow
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Benzyl-3-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The coupling of aryl chlorides, such as 1-Benzyl-3-chlorobenzene, is of particular interest due to the lower cost and greater availability of aryl chlorides compared to their bromide and iodide counterparts. However, the lower reactivity of the C-Cl bond presents a significant challenge, often requiring specialized catalyst systems to achieve high efficiency.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of this compound with various boronic acids. The resulting diarylmethane scaffolds are of significant interest in medicinal chemistry and drug development, appearing in a wide range of biologically active molecules.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific boronic acid coupling partners.
Materials and Equipment
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR)
General Procedure
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (0.5-5 mol%), the phosphine ligand (1-10 mol%), and the base (2-3 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent. The reaction concentration is typically between 0.1 and 1 M.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Representative Conditions for Suzuki Coupling of Aryl Chlorides.
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ (2) | Dioxane | 110 | 12 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (2) | DMF | 120 | 24 | 75 |
| 4 | 2-Chlorobenzonitrile | 2-Naphthylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | THF | 80 | 16 | 92 |
Visualizations
Reaction Scheme
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development
Diarylmethane and biaryl structures are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The products derived from the Suzuki coupling of this compound can serve as key intermediates for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. The ability to efficiently couple a variety of boronic acids to the this compound core allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound provides a versatile and powerful method for the synthesis of complex biaryl compounds. While the inertness of the C-Cl bond requires careful selection of the catalyst system and reaction conditions, modern palladium catalysis offers efficient solutions. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel molecular entities with potential therapeutic value.
Application Notes and Protocols: 1-Benzyl-3-chlorobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-chlorobenzene is a versatile bifunctional building block for pharmaceutical synthesis. Its structure, featuring a diarylmethane scaffold and a reactive chlorine atom on one of the aromatic rings, allows for a variety of chemical transformations to generate complex molecules with potential therapeutic applications. The benzyl group can serve as a bioisosteric replacement for other functionalities, potentially improving a drug candidate's pharmacokinetic profile.[1][2][3][4][5] The diarylmethane core is a privileged scaffold found in numerous biologically active compounds, including anticancer and anti-inflammatory agents.[6][7][8][9]
The chlorine atom provides a reactive handle for introducing further molecular diversity through various cross-coupling reactions. This document outlines key applications and detailed protocols for the use of this compound in the synthesis of potential pharmaceutical intermediates.
Key Synthetic Applications
The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and Friedel-Crafts reactions for the synthesis of more complex diarylmethanes.
Suzuki-Miyaura Coupling for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and boronic acids or their esters.[10][11][12][13] This reaction allows for the synthesis of biphenyl derivatives from this compound, which are common substructures in various drug molecules.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines.[14][15][16][17][18] This is a key transformation for synthesizing N-aryl aniline derivatives, which are present in a wide range of pharmaceuticals, including kinase inhibitors.
Friedel-Crafts Reaction for Diaryl- and Triarylmethane Synthesis
The benzyl group of this compound can be further functionalized through Friedel-Crafts reactions. This allows for the synthesis of more complex diaryl- and triarylmethane structures.[19][20][21][22][23]
Quantitative Data from Representative Reactions
The following tables summarize typical reaction yields for key transformations involving substrates similar to this compound, as specific data for this exact molecule is not extensively published. These values provide an expected range for synthesis planning.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride Substrate | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 95 | J. Org. Chem. 2008, 73, 7126-7133 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Dioxane/H₂O | 80 | 88 | Org. Lett. 2005, 7, 4177-4180 |
| 3-Chloroaniline | 3-Furylboronic acid | Pd₂ (dba)₃ / XPhos | t-BuOH/H₂O | 110 | 92 | J. Am. Chem. Soc. 2006, 128, 10694-10695 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride Substrate | Amine | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 98 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| 3-Chloroanisole | Aniline | Pd₂ (dba)₃ / Xantphos | Cs₂CO₃ | 110 | 85 | J. Org. Chem. 2001, 66, 8677-8681 |
| 2-Chlorobenzonitrile | Benzylamine | PdCl₂(Amphos)₂ | K₃PO₄ | 80 | 91 | Org. Lett. 2003, 5, 2867-2870 |
Experimental Protocols
The following are generalized protocols for the key reactions described above. Researchers should optimize these conditions for their specific substrates and scale.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.) dissolved in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by flash chromatography.
General Protocol for Friedel-Crafts Benzylation
-
Reaction Setup: To a stirred solution of the arene (1.0-1.5 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add a Lewis acid (e.g., AlCl₃ or FeCl₃, 1.1 eq.).
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate. Purify the product by chromatography.
Visualizations
Experimental Workflow
Caption: Synthetic utility of this compound.
Signaling Pathways of Potential Drug Targets
Many anticancer agents target the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway to inhibit tumor angiogenesis. Diaryl- and N-aryl aniline scaffolds, accessible from this compound, are common in VEGFR-2 inhibitors.[24][25][26][27][28]
Caption: Simplified VEGFR-2 signaling cascade.
Non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors often possess diaryl- or N-aryl scaffolds. These can be synthesized using this compound as a starting material. The COX-2 enzyme is a key player in the inflammatory response.[12][29][30][31][32]
Caption: Role of COX-2 in the inflammatory pathway.
References
- 1. ctppc.org [ctppc.org]
- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 22. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 25. musechem.com [musechem.com]
- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 31. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 32. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
Application Note and Protocol: Purification of 1-Benzyl-3-chlorobenzene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-benzyl-3-chlorobenzene using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers requiring high-purity material for subsequent applications.
Introduction
This compound is an aromatic compound with a molecular weight of 202.68 g/mol .[1] Its structure consists of a benzyl group attached to a chlorobenzene ring. With an estimated XLogP3 value of 4.9, this compound is considered nonpolar.[1] Column chromatography is a widely used and effective technique for purifying compounds of this nature from reaction mixtures containing impurities of different polarities.[2][3] This protocol outlines a standard normal-phase chromatography procedure using silica gel as the stationary phase and a nonpolar solvent system as the mobile phase.
Experimental Protocol
The purification process is divided into several key stages: selection of an appropriate solvent system using Thin-Layer Chromatography (TLC), preparation and packing of the chromatography column, application of the sample, elution of the compound, and finally, collection and analysis of the fractions.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Technical grade solvents (Hexane, Ethyl Acetate)
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Beakers, Erlenmeyer flasks, and test tubes/vials for fraction collection
-
Pipettes
-
Cotton or glass wool
-
Sand (optional)
-
Rotary evaporator
Methodology:
-
Step 1: Determination of the Eluent System by TLC
-
Prepare several eluent systems with varying ratios of a nonpolar solvent (hexane) and a slightly more polar solvent (ethyl acetate). Suggested starting ratios include 99:1, 95:5, and 90:10 (hexane:ethyl acetate).
-
Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane or the eluent mixture).
-
Spot the dissolved sample onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent systems.
-
Visualize the plates under a UV lamp.
-
The optimal eluent system is one that results in a retention factor (Rf) of approximately 0.3-0.4 for this compound, ensuring good separation from more polar and less polar impurities.[4]
-
-
Step 2: Column Preparation and Packing
-
Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from flowing out.[5] A thin layer of sand can be added on top of the plug.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the chosen eluent system.[5]
-
Carefully pour the silica slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure uniform packing and remove any air bubbles.[4]
-
Open the stopcock to drain some of the solvent, allowing the silica to settle. Crucially, do not let the top of the silica bed run dry at any point during the packing or elution process. [5] The solvent level should always be kept above the silica bed.
-
-
Step 3: Sample Loading
-
Dissolve the crude this compound in the minimum amount of the eluent.[5]
-
Carefully add the dissolved sample solution to the top of the silica gel bed using a pipette. Try to disturb the silica bed as little as possible.
-
Drain the solvent until the sample is fully adsorbed onto the silica.
-
Gently add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica bed, and again drain the solvent to the top of the silica.
-
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin the elution by opening the stopcock to allow the mobile phase to flow through the column at a steady rate.
-
Collect the eluate in sequentially labeled test tubes or vials (fractions).
-
Monitor the progress of the separation by periodically spotting collected fractions on a TLC plate, developing it, and visualizing under UV light to identify which fractions contain the desired compound.[4]
-
-
Step 5: Product Isolation
-
Analyze the TLC of the collected fractions to identify those containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes the key parameters for this purification protocol. These values may be adjusted based on the scale of the purification and the specific impurity profile of the crude material.
| Parameter | Specification |
| Compound Name | This compound |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 95:5, v/v) - To be optimized by TLC |
| Column Dimensions | Dependent on scale (e.g., 2 cm diameter x 30 cm length) |
| Silica Gel Mass | ~40-100 g per 1 g of crude material |
| Sample Loading | Concentrated solution in a minimal volume of eluent |
| Detection Method | TLC with UV visualization |
| Target Rf Value | 0.3 - 0.4 |
Visualization
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-3-chlorobenzene
Compound: 1-Benzyl-3-chlorobenzene Molecular Formula: C₁₃H₁₁Cl[1] Molecular Weight: 202.68 g/mol [1] CAS Number: 27798-38-5[2] Synonyms: 3-Chlorodiphenylmethane, m-chlorodiphenylmethane[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule. ¹H NMR spectroscopy allows for the determination of the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their bonding and electronic environment. While specific experimental data for this compound is not extensively published, standard NMR techniques for small organic molecules are directly applicable for its characterization.[3]
Experimental Protocol for ¹H and ¹³C NMR
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable.
-
Ensure the spectrometer is properly tuned and shimmed for the solvent used.
3. Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
4. Data Acquisition (¹³C NMR):
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the structure.
Quantitative Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.35 | m | 5H | Phenyl group protons |
| ~7.10-7.20 | m | 4H | Chloro-substituted phenyl protons |
| ~4.00 | s | 2H | Methylene protons (-CH₂-) |
| Note: These are predicted values based on the structure and typical chemical shifts of similar compounds. Actual values may vary. |
Table 2: Available ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Methylene carbon (-CH₂-) |
| Data not available | Phenyl group carbons |
| Data not available | Chloro-substituted phenyl carbons |
| Note: A ¹³C NMR spectrum is known to be available, but specific peak assignments have not been found in the searched literature.[1] |
Visualization
Caption: Workflow for NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC is used to separate the compound from any impurities or other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the fragments, which can be used for structural confirmation and identification.
Experimental Protocol for GC-MS
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Filter the sample if any particulate matter is present.
2. Instrumentation:
-
A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.
3. Gas Chromatography Parameters (Representative):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
5. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Compare the obtained mass spectrum with a library spectrum (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to confirm the structure. The tropylium ion (m/z 91) is a common fragment for benzyl-containing compounds.[4]
Quantitative Data
Table 3: Available Mass Spectrometry Data for this compound[1]
| m/z | Relative Intensity | Assignment |
| 202 | Data not available | Molecular Ion [M]⁺ |
| 167 | Top Peak | [M-Cl]⁺ |
| 165 | 3rd Highest | Isotopic peak or other fragment |
| 91 | Expected | Tropylium ion [C₇H₇]⁺ (common for benzyl compounds) |
| Note: A full mass spectrum with relative intensities is not available in the searched literature. |
Visualization
Caption: Workflow for GC-MS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of aromatic C-H bonds, C=C bonds within the aromatic rings, the C-Cl bond, and the aliphatic C-H bonds of the methylene bridge. The resulting spectrum provides a characteristic fingerprint of the molecule.
Experimental Protocol for FTIR
1. Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest and use a liquid cell.
2. Instrumentation:
-
A standard FTIR spectrometer.
3. Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or the solvent).
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
4. Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
Quantitative Data
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2925-2850 | Medium | Aliphatic C-H stretch (methylene) |
| 1600-1450 | Strong-Medium | Aromatic C=C ring stretching |
| ~1450 | Medium | Methylene C-H bend |
| 1100-1000 | Strong | C-Cl stretch (aryl chloride) |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
| Note: These are expected absorption ranges for the functional groups present. A vapor phase IR spectrum is available, but detailed peak assignments are not provided in the searched literature.[1] |
Visualization
Caption: Workflow for FTIR analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a non-polar compound, reversed-phase HPLC is the most suitable method. This technique can be used to assess the purity of the compound and to quantify it in various matrices. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light.
Experimental Protocol for HPLC
1. Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Instrumentation:
-
A standard HPLC system with a pump, injector, column oven, and a UV-Vis detector.
3. Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
4. Data Analysis:
-
The retention time of the peak corresponding to this compound is used for identification.
-
The peak area is proportional to the concentration and can be used for quantification by creating a calibration curve with standards of known concentrations.
Quantitative Data
Table 5: HPLC Parameters for this compound Analysis
| Parameter | Value |
| Retention Time | Data not available (depends on specific conditions) |
| Linearity Range | Data not available |
| Limit of Detection (LOD) | Data not available |
| Limit of Quantification (LOQ) | Data not available |
| Note: No specific HPLC method for this compound was found in the searched literature. The protocol provided is a general method for similar aromatic compounds.[5] |
Visualization
Caption: Workflow for HPLC analysis of this compound.
References
- 1. This compound | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 27798-38-5 [chemicalbook.com]
- 3. Improved Synthesis and Characterization of 1-Benzyl-3-alkylbenzotriazolium Ionic Liquids [yyhx.ciac.jl.cn]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Yield Synthesis of 1-Benzyl-3-chlorobenzene
Introduction
1-Benzyl-3-chlorobenzene, also known as 3-chlorodiphenylmethane, is a diarylmethane derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its structure is a key scaffold for creating more complex molecules, with applications in medicinal chemistry, agrochemistry, and materials science.[1] The primary methods for its synthesis include the classic Friedel-Crafts benzylation of chlorobenzene and modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] This document provides detailed protocols for a high-yield synthesis via a solvent-free Friedel-Crafts reaction, an environmentally conscious approach, and outlines the Suzuki-Miyaura coupling as a powerful alternative.
Method 1: Heterogeneous Catalytic Friedel-Crafts Benzylation
The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds by attaching an alkyl group to an aromatic ring through electrophilic substitution.[4][5] Traditional methods often use Lewis acids like AlCl₃ or FeCl₃, which can lead to environmental waste and catalyst separation issues.[1] The use of solid acid catalysts represents a greener, high-yield alternative, offering benefits such as catalyst reusability, milder reaction conditions, and simplified purification.[1] Conducting the reaction under solvent-free conditions further enhances its environmental friendliness.[1]
Experimental Protocol
This protocol describes the benzylation of chlorobenzene with benzyl chloride using a reusable solid acid catalyst under solvent-free conditions.
Materials and Equipment:
-
Reactants: Chlorobenzene (excess), Benzyl Chloride
-
Catalyst: Solid acid catalyst (e.g., K₂FeZrP₃O₁₂)
-
Apparatus: Three-neck round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, thermometer, and a nitrogen/argon inlet.
-
Reagents for workup: Dichloromethane (DCM), distilled water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Purification: Rotary evaporator, column chromatography apparatus (silica gel), hexanes, ethyl acetate.
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a thermometer. The setup should be under an inert atmosphere (N₂ or Ar).
-
Charging Reactants: To the flask, add the solid acid catalyst (e.g., K₂FeZrP₃O₁₂). Add an excess of chlorobenzene, which will also serve as the solvent.[1] Begin stirring the mixture.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 80-120°C). Once the temperature has stabilized, add benzyl chloride dropwise via a dropping funnel over 30 minutes.
-
Reaction Monitoring: Maintain the reaction temperature and vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzyl chloride has been consumed (typically 1-4 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation: Friedel-Crafts Benzylation
| Parameter | Condition | Purpose/Rationale |
| Reactant Ratio | Chlorobenzene:Benzyl Chloride (e.g., 5:1 molar ratio) | Using excess chlorobenzene minimizes polyalkylation, a common side reaction.[1] |
| Catalyst | Solid Acid (e.g., K₂FeZrP₃O₁₂) | Provides high yields, is reusable, and simplifies workup compared to Lewis acids.[1] |
| Temperature | 80 - 120 °C | Increases reaction rate; specific temperature depends on catalyst activity.[1] |
| Reaction Time | 1 - 4 hours | Shorter reaction times are a key advantage of using efficient solid acid catalysts.[1] |
| Environment | Solvent-free | Reduces waste, lowers cost, and simplifies the purification process.[1] |
| Expected Yield | >90% | High yields are achievable with optimized conditions and solid acid catalysts.[1] |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Visualization of Reaction Pathway
References
- 1. 1-Benzyl-2-chlorobenzene | 29921-41-3 | Benchchem [benchchem.com]
- 2. This compound | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. [vedantu.com]
- 5. quora.com [quora.com]
Application of 1-Benzyl-3-chlorobenzene in Agrochemical Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-chlorobenzene, also known as 3-chlorodiphenylmethane, is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals. Its diphenylmethane core structure is a key feature in a variety of biologically active molecules. In agrochemical research, this scaffold is particularly relevant for the development of new herbicides and fungicides. The presence of a chlorine atom on one of the phenyl rings offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of candidate compounds for screening. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of a herbicidal agent, drawing parallels from established synthetic routes for structurally similar active ingredients.
Application in Herbicide Synthesis
The primary application of this compound in agrochemical research is as a precursor for the synthesis of N-aryl and N-benzyl amides, a class of compounds known to exhibit herbicidal activity. These compounds can act as inhibitors of various biological pathways in plants, such as pigment synthesis or amino acid biosynthesis, leading to weed control.
A notable example of a herbicidal compound class that can be conceptually derived from this compound is the N-benzyl-2-phenoxybutanoic amides. For instance, the patented herbicide N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic amide demonstrates the potential of the N-benzyl amide moiety in creating effective herbicides.[1] By analogy, this compound can be converted into a corresponding amine and subsequently used to synthesize novel N-(3-benzylphenyl) amide derivatives with potential herbicidal properties.
Experimental Workflow for Herbicide Synthesis
The overall workflow for synthesizing a candidate herbicidal amide from this compound involves a two-step process: amination of the aryl chloride followed by acylation of the resulting amine.
Experimental Protocols
Protocol 1: Synthesis of 3-Benzylaniline from this compound (Conceptual Protocol)
This protocol is a representative procedure for the amination of an aryl chloride and is adaptable for this compound. The Buchwald-Hartwig amination is a common and effective method for this transformation.
Materials:
-
This compound
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or other suitable phosphine ligand)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Hydrochloric acid (for hydrolysis and product isolation)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the ammonia source and the strong base (e.g., 1.5 equivalents).
-
Seal the flask and heat the reaction mixture at a specified temperature (typically 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If using benzophenone imine, acidify the mixture with aqueous HCl to hydrolyze the imine and precipitate the product as its hydrochloride salt.
-
Filter the salt, wash with a cold solvent, and then neutralize with a base (e.g., NaOH) to obtain the free amine.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield crude 3-benzylaniline.
-
Purify the product by column chromatography or distillation.
Protocol 2: Synthesis of N-(3-benzylphenyl)butanamide (Herbicidal Candidate)
This protocol outlines the synthesis of a candidate herbicidal amide by acylating the newly synthesized 3-benzylaniline.
Materials:
-
3-Benzylaniline (from Protocol 1)
-
Butanoyl chloride (or other suitable acylating agent)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Aqueous sodium bicarbonate solution
-
Brine solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve 3-benzylaniline (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (1.1 equivalents) and cool the mixture in an ice bath.
-
Slowly add the butanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry over the anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting crude N-(3-benzylphenyl)butanamide by recrystallization or column chromatography.
Data Presentation
| Weed Species | Application Rate (g/ha) | Growth Inhibition (%) | Phytotoxicity Symptoms |
| Amaranthus retroflexus (Redroot pigweed) | 100 | 85 | Chlorosis, necrosis |
| 250 | 98 | Complete necrosis | |
| Setaria viridis (Green foxtail) | 100 | 70 | Stunting, chlorosis |
| 250 | 92 | Necrosis | |
| Abutilon theophrasti (Velvetleaf) | 100 | 90 | Severe chlorosis, stunting |
| 250 | 99 | Complete necrosis |
Signaling Pathways and Mode of Action (Hypothesized)
Many N-aryl and N-benzyl amide herbicides are known to inhibit specific enzymes in plants. A common target is protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway, or acetolactate synthase (ALS) in the branched-chain amino acid biosynthesis pathway. Inhibition of these enzymes leads to the accumulation of toxic intermediates or the starvation of essential amino acids, resulting in plant death.
Conclusion
This compound represents a valuable starting material for the exploration of new agrochemical entities, particularly in the herbicide domain. The synthetic protocols and conceptual frameworks presented here provide a solid foundation for researchers to design and evaluate novel compounds derived from this intermediate. Further structure-activity relationship (SAR) studies, focusing on modifications of both the acyl and the diphenylmethane moieties, could lead to the discovery of potent and selective agrochemicals.
References
Scale-up Synthesis of 1-Benzyl-3-chlorobenzene for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial scale-up synthesis of 1-Benzyl-3-chlorobenzene. The primary method detailed is the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride. This key intermediate has applications in the synthesis of various active pharmaceutical ingredients (APIs). The protocols provided herein focus on reaction conditions, catalyst selection, process optimization, and purification strategies suitable for large-scale production, with a strong emphasis on safety and efficiency.
Introduction
This compound is a diarylmethane derivative that serves as a crucial building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry, where it can be a precursor to complex molecules. The synthesis of this compound on an industrial scale is predominantly achieved through the Friedel-Crafts alkylation of chlorobenzene. This electrophilic aromatic substitution reaction involves the reaction of chlorobenzene with a benzylating agent, typically benzyl chloride, in the presence of a Lewis acid or solid acid catalyst.
The choice of catalyst and reaction conditions is critical for achieving high yield and purity while minimizing the formation of polysubstituted byproducts and ensuring a cost-effective and environmentally responsible process. Traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but can pose challenges in terms of catalyst handling, waste disposal, and equipment corrosion. Consequently, there is a growing interest in the use of more sustainable solid acid catalysts, such as zeolites and mixed metal oxides.
Reaction Pathway and Mechanism
The fundamental reaction for the synthesis of this compound is the Friedel-Crafts alkylation shown below:
Caption: General Reaction Scheme for Friedel-Crafts Alkylation.
The mechanism involves the formation of a benzyl carbocation from benzyl chloride, facilitated by the catalyst. This electrophile then attacks the electron-rich chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine atom, a mixture of isomers (1-benzyl-2-chlorobenzene and 1-benzyl-4-chlorobenzene) is formed along with the desired meta-isomer, this compound. The isomer distribution is influenced by the catalyst and reaction conditions.
Experimental Protocols
Protocol 1: Traditional Lewis Acid Catalysis (Pilot Scale)
This protocol describes a typical batch process for the synthesis of this compound using a conventional Lewis acid catalyst.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Chlorobenzene | 112.56 | 100 kg | 888.4 |
| Benzyl Chloride | 126.58 | 56 kg | 442.4 |
| Anhydrous Ferric Chloride (FeCl₃) | 162.2 | 2.2 kg | 13.6 |
| 5% Sodium Bicarbonate Solution | - | As required | - |
| Anhydrous Magnesium Sulfate | - | As required | - |
| Toluene (for extraction) | - | As required | - |
Equipment:
-
150 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Quenching vessel.
-
Separatory funnel (or equivalent for phase separation).
-
Rotary evaporator.
-
Fractional distillation unit.
Procedure:
-
Reactor Setup: Charge the glass-lined reactor with chlorobenzene (100 kg). Begin stirring and cool the reactor to 10-15 °C.
-
Catalyst Addition: Carefully add anhydrous ferric chloride (2.2 kg) to the reactor. The addition may be exothermic.
-
Benzyl Chloride Addition: Slowly add benzyl chloride (56 kg) to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 15-20 °C. Hydrogen chloride gas will be evolved and should be scrubbed through a caustic solution.
-
Reaction: After the addition is complete, allow the reaction to proceed at 20-25 °C for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by transferring it to a vessel containing crushed ice and water (100 L).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2 M HCl (2 x 20 L), water (2 x 20 L), 5% sodium bicarbonate solution (2 x 20 L), and finally with brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Remove the excess chlorobenzene and any toluene used for extraction under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under high vacuum to separate the isomers and obtain pure this compound.
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
Protocol 2: Solid Acid Catalysis (Greener Alternative)
This protocol outlines a more environmentally friendly approach using a solid acid catalyst, which can be recovered and reused.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Chlorobenzene | 112.56 | 100 kg | 888.4 |
| Benzyl Chloride | 126.58 | 56 kg | 442.4 |
| Zeolite H-BEA (Si/Al ratio ~25) | - | 10 kg | - |
Equipment:
-
150 L stainless steel reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Filtration system for catalyst recovery.
-
Rotary evaporator.
-
Fractional distillation unit.
Procedure:
-
Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating at 400 °C for 4 hours under a stream of dry air before use.
-
Reactor Charging: Charge the reactor with chlorobenzene (100 kg) and the activated zeolite catalyst (10 kg).
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Slowly add benzyl chloride (56 kg) over 2-3 hours.
-
Reaction Monitoring: Maintain the reaction at 130 °C for 8-12 hours. Monitor the progress by GC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to 60-70 °C and filter to recover the catalyst. The catalyst can be washed with toluene, dried, and reactivated for reuse.
-
Work-up: The filtrate requires minimal work-up. A simple wash with a dilute base solution can be performed if necessary.
-
Purification: Remove excess chlorobenzene by distillation, followed by fractional distillation of the residue under high vacuum to isolate this compound.
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by GC) | >99% |
Industrial Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. One notable example is in the synthesis of Tramadol , a centrally acting analgesic. While not a direct precursor, derivatives of this compound can be utilized in the multi-step synthesis of the Tramadol core structure. The benzyl and chloro-substituted phenyl rings provide a scaffold that can be further functionalized to create the final drug molecule.
Caption: Synthetic relationship to Tramadol.
Safety Considerations for Scale-up
-
Hydrogen Chloride Evolution: The Friedel-Crafts reaction with Lewis acids generates significant amounts of HCl gas. An efficient gas scrubbing system is mandatory.
-
Exothermic Reaction: The reaction is exothermic, especially during catalyst and benzyl chloride addition. Proper temperature control is crucial to prevent runaway reactions.
-
Handling of Lewis Acids: Anhydrous AlCl₃ and FeCl₃ are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures must be in place.
-
Benzyl Chloride: Benzyl chloride is a lachrymator and a potential carcinogen. All handling should be done in a well-ventilated area or a closed system.
-
Fractional Distillation: High vacuum distillation of the product mixture requires careful monitoring of temperature and pressure to avoid decomposition and ensure efficient separation of isomers.
Logical Workflow for Industrial Production
Caption: Industrial production workflow.
Conclusion
The scale-up synthesis of this compound is a well-established industrial process. While traditional Lewis acid catalysis remains a viable method, the adoption of solid acid catalysts offers significant advantages in terms of sustainability, safety, and process efficiency. Careful control of reaction parameters and a robust purification strategy are essential for obtaining a high-purity product suitable for applications in drug development and other areas of fine chemical synthesis. The protocols and data presented in these notes provide a comprehensive guide for researchers and professionals involved in the large-scale production of this important chemical intermediate.
Application Note and Protocol: Regioselective Nitration of 1-Benzyl-3-chlorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the electrophilic nitration of 1-benzyl-3-chlorobenzene. The reaction utilizes a standard nitrating mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the benzyl and chloro substituents. This protocol outlines the experimental procedure, purification methods, and expected outcomes, including an estimated distribution of the primary isomers.
Introduction
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of substituted benzenes is a classic example, with the resulting nitroaromatics serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
In the case of this compound, the benzene ring is substituted with an activating, ortho-, para-directing benzyl group and a deactivating, ortho-, para-directing chloro group.[1][2][3][4][5] The interplay of these electronic and steric effects dictates the position of the incoming electrophile, the nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[6][7][8]
Reaction Pathway and Regioselectivity
The benzyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). The chloro group is a deactivating substituent but also directs to the ortho and para positions (positions 2, 4, and 6). Since the benzyl group is activating, it has a stronger influence on the regioselectivity.
The primary sites of nitration are therefore expected to be at the positions activated by the benzyl group. The potential major products are:
-
1-benzyl-3-chloro-4-nitrobenzene (para to benzyl, ortho to chloro)
-
1-benzyl-3-chloro-6-nitrobenzene (ortho to benzyl, para to chloro)
-
1-benzyl-3-chloro-2-nitrobenzene (ortho to benzyl, ortho to chloro)
Due to steric hindrance from the adjacent benzyl and chloro groups, the formation of the 2-nitro isomer is expected to be minor.
References
Application Notes and Protocols: Synthesis of Substituted Diphenylmethanes Using 1-Benzyl-3-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-chlorobenzene is a versatile chemical intermediate for the synthesis of a diverse range of substituted diphenylmethanes. The diphenylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides detailed protocols for the synthesis of substituted diphenylmethanes from this compound via palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Additionally, it outlines the relevance of these compounds in drug discovery, with a focus on their potential modulation of key signaling pathways.
Synthetic Strategies and Experimental Protocols
The chlorine atom on the aromatic ring of this compound provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents and the generation of libraries of diphenylmethane derivatives.
General Synthetic Workflow
Caption: Synthetic routes from this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate tribasic (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted diphenylmethane.
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 110 | 16 | 80-90 |
| 3-Cyanophenylboronic acid | PdCl₂(dppf) | THF/H₂O | 80 | 24 | 75-85 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 90 | 12 | 70-80 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Oven-dried sealed tube or Schlenk flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried sealed tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl diphenylmethane derivative.
Quantitative Data for Buchwald-Hartwig Amination (Representative)
| Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | Toluene | 110 | 20 | 80-90 |
| Morpholine | Pd(OAc)₂ / RuPhos | Dioxane | 100 | 18 | 85-95 |
| Benzylamine | Pd-G3-XPhos | t-BuOH | 90 | 24 | 75-85 |
| Indole | Pd₂(dba)₃ / DavePhos | Toluene | 120 | 16 | 70-80 |
Application in Drug Discovery: Modulation of Signaling Pathways
Diphenylmethane derivatives have been identified as modulators of various cellular signaling pathways implicated in diseases such as cancer. The ability to synthesize a diverse library of these compounds from this compound is therefore of significant interest to drug development professionals.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Its dysregulation is a common feature in many cancers. Certain substituted diphenylmethanes have been shown to inhibit this pathway, making them attractive candidates for anticancer drug development.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that controls cell growth, differentiation, and survival.[2] Aberrant activation of this pathway is also linked to cancer. The development of diphenylmethane-based inhibitors of the MAPK/ERK pathway is an active area of research.[2]
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a wide variety of substituted diphenylmethanes. The palladium-catalyzed cross-coupling reactions described herein, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, offer efficient and versatile methods for the derivatization of this scaffold. The resulting compounds are of significant interest for drug discovery, particularly for the development of novel therapeutics targeting key cellular signaling pathways. The provided protocols and representative data serve as a guide for researchers in the synthesis and exploration of this important class of molecules.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Application Notes and Protocols for the Heck Reaction of 1-Benzyl-3-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Heck-Mizoroki cross-coupling of 1-benzyl-3-chlorobenzene with various alkenes. Given that aryl chlorides are known to be less reactive than their bromide and iodide counterparts, the following protocols have been optimized to facilitate this challenging transformation, which is crucial for the synthesis of complex organic molecules in medicinal chemistry and materials science.
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] The reaction with aryl chlorides, such as this compound, is particularly challenging due to the strength of the C-Cl bond. Overcoming this hurdle often requires specialized catalytic systems, including bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and sometimes the use of microwave irradiation to enhance reaction rates and yields.[2]
This document outlines two primary protocols for the Heck reaction of this compound: a conventional heating method employing a phosphine ligand and a microwave-assisted method, which can significantly reduce reaction times.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The aryl chloride adds to a Pd(0) complex to form a Pd(II) species. This step is often rate-limiting for aryl chlorides.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.[2][3]
Experimental Protocols
Two representative protocols for the Heck reaction of this compound with an acrylate ester are provided below. These can be adapted for other alkenes with appropriate optimization.
Protocol 1: Conventional Heating with a Phosphine Ligand
This protocol is suitable for laboratories equipped with standard heating and inert atmosphere capabilities. It utilizes a bulky, electron-rich phosphine ligand to facilitate the oxidative addition of the aryl chloride.
Diagram of the Experimental Workflow
Caption: General workflow for the Heck reaction from setup to purification.
Materials:
-
This compound
-
n-Butyl acrylate (or other suitable alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or Tri-tert-butylphosphonium tetrafluoroborate ([(t-Bu)₃PH]BF₄)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.0 equivalents).
-
Add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the alkene (1.2-1.5 equivalents) to the mixture.
-
Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to the specified temperature (see Table 1) and stir vigorously for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Reaction
This protocol is designed for rapid optimization and synthesis using a dedicated microwave reactor, which can dramatically reduce reaction times.[2]
Materials:
-
This compound
-
n-Butyl acrylate (or other suitable alkene)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd-NHC complex
-
Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)
-
Tetrabutylammonium bromide (TBAB) (optional, as an ionic liquid or phase-transfer catalyst)
-
Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), the palladium catalyst (1-3 mol%), and the base (2.5 equivalents).
-
Add the anhydrous solvent and TBAB if required.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the specified temperature for the designated time (see Table 2). Note that the reaction time is significantly shorter than in conventional heating.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical quantitative data for Heck reactions of deactivated aryl chlorides, which can be used as a starting point for the reaction of this compound.
Table 1: Conventional Heating Conditions for Heck Reaction of Deactivated Aryl Chlorides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2.0) | Dioxane | 120 | 16-24 | 70-85 |
| 2 | PdCl₂ (2) | SPhos (4) | K₂CO₃ (2.0) | DMAc | 130 | 12-18 | 65-80 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 75-90 |
Table 2: Microwave-Assisted Heck Reaction Conditions for Deactivated Aryl Chlorides
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ (2.5) | DMF | 150 | 20-30 | 80-95 |
| 2 | Pd-NHC (3) | NaOAc (3.0) | Dioxane/H₂O | 170 | 10-15 | 85-98 |
| 3 | Pd/C (5) | Et₄NCl (3.0), NaOAc (2.5) | Ethanol | 140 | 30 | 60-75 |
Note: Yields are representative and will vary depending on the specific alkene and precise reaction conditions.
Concluding Remarks
The successful Heck coupling of this compound is achievable with careful selection of the catalyst system and reaction conditions. For routine synthesis, microwave-assisted protocols offer a significant advantage in terms of reaction time and often provide higher yields. For larger-scale synthesis, conventional heating methods with robust catalyst systems remain a viable option. It is recommended to screen a variety of ligands, bases, and solvents to optimize the reaction for the specific alkene being used. Always conduct reactions in a well-ventilated fume hood and follow appropriate safety precautions.
References
Catalytic Cross-Coupling Reactions of 1-Benzyl-3-chlorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of catalytic cross-coupling reactions involving 1-benzyl-3-chlorobenzene. Due to the limited availability of specific published examples for this substrate, this guide presents generalized protocols for common cross-coupling reactions, which can be adapted and optimized by researchers. The information herein is intended to serve as a foundational resource for the synthesis of derivatives of this compound, which are of interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile building block in organic synthesis. The presence of a reactive chloro group on one aromatic ring and a benzyl substituent on the other allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse range of diarylmethane derivatives and substituted amines. Such scaffolds are prevalent in pharmacologically active molecules and functional materials.
This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific reaction conditions and yields for this compound are not extensively reported in the literature, the provided protocols are based on well-established methodologies for similar aryl chlorides.
Data Presentation: General Reaction Parameters
The following table summarizes general conditions for the catalytic cross-coupling of aryl chlorides. These parameters should be used as a starting point for the optimization of reactions involving this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ (1-5) | SPhos, XPhos, RuPhos (2-10) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 80-120 |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ (1-5) | BINAP, Xantphos, BrettPhos (2-10) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5) | PPh₃ (2-10) | Et₃N, iPr₂NH | THF, DMF | 50-100 |
Note: Catalyst and ligand selection are crucial for successful coupling with aryl chlorides. The use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition of the palladium catalyst to the C-Cl bond.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. It is critical to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Suzuki-Miyaura Coupling: Synthesis of 3-Benzyl-biphenyl Derivatives
This protocol describes the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) and anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-benzylanilines
This protocol outlines the palladium-catalyzed amination of an aryl chloride.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene (5 mL) and stir for 5 minutes.
-
To this catalyst solution, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Synthesis of 3-Benzyl-1-(alkynyl)benzenes
This protocol describes the copper-co-catalyzed Sonogashira coupling of an aryl chloride with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and PPh₃ (0.12 mmol, 12 mol%).
-
Evacuate and backfill the flask with an inert
Troubleshooting & Optimization
Side reactions in the synthesis of 1-Benzyl-3-chlorobenzene and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-chlorobenzene.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound isomer when using direct Friedel-Crafts benzylation of chlorobenzene.
Question: I attempted a direct Friedel-Crafts benzylation of chlorobenzene with benzyl chloride and a Lewis acid catalyst, but I'm getting a very low yield of the desired this compound. What is going wrong?
Answer:
The primary issue is the directing effect of the chloro substituent on the benzene ring. The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions like the Friedel-Crafts alkylation. This means that the incoming benzyl electrophile will preferentially add to the positions ortho (carbon 2) and para (carbon 4) to the chlorine atom, leading to the formation of 1-Benzyl-2-chlorobenzene and 1-Benzyl-4-chlorobenzene as the major products. The desired meta-isomer, this compound, will only be formed in very small amounts, if at all.
Solutions:
-
Avoid Direct Benzylation: Direct Friedel-Crafts benzylation of chlorobenzene is not a recommended strategy for the synthesis of the meta-isomer.
-
Alternative Synthetic Routes: To obtain this compound as the major product, alternative synthetic strategies that allow for meta-substitution are necessary. Please refer to the alternative synthesis protocols outlined in the FAQ section below.
Problem 2: Formation of polyalkylated byproducts.
Question: During my synthesis, I'm observing the formation of products with higher molecular weights than my target compound, suggesting polyalkylation. How can I prevent this?
Answer:
Polyalkylation is a common side reaction in Friedel-Crafts alkylation. The initial benzylation product, a benzylchlorobenzene, is more reactive than the starting chlorobenzene. This is because the newly introduced benzyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack.
Solutions:
-
Use a Large Excess of the Aromatic Substrate: Using a significant excess of chlorobenzene (if attempting a direct, though not recommended, benzylation) or benzene (in the case of acylation with 3-chlorobenzoyl chloride) can increase the probability that the electrophile will react with the starting material rather than the already benzylated product.
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation reaction.
-
Friedel-Crafts Acylation Followed by Reduction: This is a highly effective method to prevent polyalkylation. The acyl group introduced in the acylation step is deactivating, which prevents further reactions on the aromatic ring. The ketone can then be reduced to the desired benzyl group in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the direct Friedel-Crafts benzylation of chlorobenzene?
A1: The main side reactions are the formation of ortho- and para-isomers (1-Benzyl-2-chlorobenzene and 1-Benzyl-4-chlorobenzene) due to the ortho-, para-directing nature of the chloro group. Polyalkylation, where more than one benzyl group is added to the chlorobenzene ring, is also a significant side reaction.
Q2: What is the recommended synthetic route to obtain this compound with good yield and purity?
A2: A highly recommended and effective two-step method involves the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride, followed by the reduction of the resulting ketone. This approach ensures the desired meta-substitution pattern and avoids polyalkylation.
Q3: Can you provide an experimental protocol for the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride followed by reduction?
A3: Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene at 0-5°C, slowly add 3-chlorobenzoyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude (3-chlorophenyl)(phenyl)methanone.
Step 2: Clemmensen or Wolff-Kishner Reduction
-
Clemmensen Reduction: Reflux the crude ketone with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: Heat the crude ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
After the reduction is complete, work up the reaction mixture appropriately to isolate the crude this compound.
Q4: Are there other viable synthetic routes to this compound?
A4: Yes, other modern synthetic methods can be employed, offering alternative pathways:
-
Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of 3-chlorophenylboronic acid with benzyl bromide or vice-versa.
-
Negishi Coupling: This method uses an organozinc reagent, for example, by coupling 3-chlorobenzylzinc chloride with an aryl halide like bromobenzene in the presence of a palladium or nickel catalyst.
-
Sandmeyer Reaction: This route would typically start with 3-aminodiphenylmethane. The amino group is first converted to a diazonium salt, which is then reacted with a copper(I) chloride solution to introduce the chloro group at the meta position.
Q5: How can I purify the final product and separate it from its isomers?
A5: The separation of the meta-isomer from the ortho- and para-isomers can be challenging due to their similar physical properties. A combination of techniques is often required:
-
Fractional Distillation under Reduced Pressure: If there is a sufficient difference in the boiling points of the isomers, fractional distillation can be an effective method for separation on a larger scale.
-
Preparative Chromatography: Techniques like column chromatography or preparative HPLC are very effective for separating isomers, especially on a smaller scale or for achieving high purity.
-
Crystallization: If the desired isomer is a solid at room temperature or can be derivatized to a crystalline solid, fractional crystallization can be a powerful purification method. The different isomers may have different solubilities in a particular solvent system, allowing for their separation.
Quantitative Data Summary
| Reaction Parameter | Direct Friedel-Crafts Benzylation of Chlorobenzene | Friedel-Crafts Acylation of Benzene with 3-Chlorobenzoyl Chloride & Reduction |
| Typical Yield of this compound | Very Low (<5%) | Good to Excellent (>70% over two steps) |
| Major Side Products | 1-Benzyl-2-chlorobenzene, 1-Benzyl-4-chlorobenzene, Polyalkylated products | Unreacted starting materials, byproducts from the reduction step |
| Isomer Ratio (ortho:meta:para) | High ortho and para, very low meta | Primarily meta isomer |
Visualizations
Reaction Pathway Diagram
Technical Support Center: Purification of 1-Benzyl-3-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-chlorobenzene. The following information addresses common issues encountered during the purification of this compound, particularly after its synthesis via Friedel-Crafts benzylation of chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample synthesized via Friedel-Crafts benzylation?
A1: The primary impurities in a crude sample of this compound, when synthesized by the Friedel-Crafts benzylation of chlorobenzene, typically include:
-
Isomeric Byproducts: 1-Benzyl-2-chlorobenzene (ortho-isomer) and 1-Benzyl-4-chlorobenzene (para-isomer) are common isomeric impurities. The Friedel-Crafts reaction often yields a mixture of these isomers.
-
Polyalkylation Products: Dibenzylbenzene and other polybenzylated species can form if the product undergoes further benzylation.
-
Unreacted Starting Materials: Residual chlorobenzene and benzyl chloride may remain in the reaction mixture.
-
Catalyst Residues: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products may be present.
Q2: My crude product is a dark, oily substance. How can I perform an initial cleanup?
A2: A dark, oily appearance often indicates the presence of catalyst residues and polymeric materials. An initial workup is recommended before proceeding to more refined purification techniques.
-
Quenching: Carefully quench the reaction mixture by slowly adding it to ice-cold water or a dilute acid solution (e.g., 1M HCl) to deactivate the catalyst.
-
Extraction: Extract the organic components into a suitable solvent like dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q3: How can I separate the different isomers of benzylchlorobenzene?
A3: The separation of ortho, meta, and para isomers of benzylchlorobenzene can be challenging due to their similar physical properties. The most effective method is typically fractional distillation under reduced pressure, taking advantage of small differences in their boiling points. Column chromatography can also be employed for more precise separation on a smaller scale.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers during fractional distillation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.[1][2] |
| Distillation Rate Too Fast | A slow and steady distillation rate is crucial for achieving good separation.[1] Aim for a rate of 1-2 drops per second for the distillate. |
| Fluctuating Heat Input | Use a heating mantle with a stirrer or an oil bath to ensure smooth and even heating of the distillation flask. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[3] |
| Incorrect Thermometer Placement | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[1] |
Quantitative Data for Fractional Distillation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Chlorobenzene | 112.56 | 132 |
| Benzyl Chloride | 126.58 | 179[4] |
| This compound (meta) | 202.68 | ~280-290 (estimated) |
| 1-Benzyl-2-chlorobenzene (ortho) | 202.68 | ~280-290 (estimated) |
| 1-Benzyl-4-chlorobenzene (para) | 202.68 | 289.4 |
| 1,4-Dibenzylbenzene | 258.37 | ~360 |
Note: The boiling points for the ortho and meta isomers are estimated to be close to the para isomer. A high-efficiency fractional distillation column is essential for their separation.
Column Chromatography
Issue: Co-elution of the desired product with impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For non-polar compounds like benzylchlorobenzenes, a non-polar solvent system is required. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a small amount of a slightly more polar solvent (e.g., dichloromethane or toluene). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. |
| Column Overloading | Do not load too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel or alumina). |
| Poor Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad or tailing peaks and inefficient separation. |
Recrystallization
Issue: The product does not crystallize from the chosen solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Product is Highly Soluble | The chosen solvent may be too good at dissolving the compound, even at low temperatures. Try a less polar solvent or a mixture of solvents. |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Try to remove them first with a preliminary purification step like a quick filtration through a plug of silica gel. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[4] |
| Incorrect Solvent | The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[4] For this compound, which is a non-polar compound, consider solvents like ethanol, methanol, or a mixture of hexane and a small amount of a slightly more polar solvent. |
Experimental Protocols
Protocol 1: Fractional Distillation for Isomer Separation
-
Setup: Assemble a fractional distillation apparatus with a well-packed Vigreux column (or a column with other high-surface-area packing). Ensure all joints are properly sealed. Use a vacuum distillation setup to lower the boiling points and prevent decomposition.
-
Charging the Flask: Charge the distillation flask with the crude this compound mixture. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently.
-
Collect the initial fraction, which will be enriched in lower boiling point impurities like chlorobenzene and benzyl chloride.
-
Carefully monitor the temperature at the distillation head. A plateau in temperature indicates the distillation of a pure fraction.
-
Collect the different isomers in separate receiving flasks as the temperature plateaus at their respective boiling points. The para-isomer, often having a slightly higher boiling point or being a solid at room temperature, may distill last or crystallize in the condenser if not properly heated.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity and isomeric distribution.
Protocol 2: Column Chromatography for High-Purity Isolation
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to settle into a uniform bed. Add a layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of hexane and dichloromethane). Collect fractions in separate test tubes.
-
Monitoring: Monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Visualizations
Caption: Logical workflow for selecting a purification method.
Caption: Experimental workflow for fractional distillation.
References
Technical Support Center: Grignard Reaction of 1-Benzyl-3-chlorobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-Benzyl-3-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Difficulty in initiating the Grignard reaction is a common issue, particularly with less reactive aryl chlorides. Several factors could be responsible:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[1] To overcome this, the magnesium surface must be activated.
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture.[2][3] Even trace amounts of water in the glassware, solvent, or starting material will quench the reagent as it forms and prevent the reaction from sustaining.[3][4]
-
Purity of this compound: Impurities in the aryl halide can inhibit the reaction.
Solutions:
-
Magnesium Activation:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[5]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[2] These activators react with the magnesium to clean its surface.
-
-
Ensure Anhydrous Conditions:
-
Initiation: A small amount of the this compound solution can be added to the activated magnesium. Gentle heating may be required to start the reaction.[2] A successful initiation is often indicated by the appearance of a cloudy or brownish solution and a gentle reflux.[2][5]
Q2: I'm observing a significant amount of a high-boiling point impurity in my reaction mixture. What is it, and how can I minimize its formation?
A2: The most likely impurity is the homocoupling product, 1,1'-bibenzyl-3,3'-diylbis(benzene), formed via a Wurtz-type reaction.[8][9] This side reaction occurs when the newly formed Grignard reagent (3-benzylphenylmagnesium chloride) reacts with a molecule of the starting material (this compound).[8] Benzylic Grignard reagents are particularly prone to this side reaction.[9][10]
Minimization Strategies:
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.[8]
-
Temperature Control: The reaction is exothermic.[2] Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of the Wurtz coupling.[2][6] Once the reaction has initiated, external heating should be stopped or reduced.[2]
-
Solvent Choice: The choice of solvent can influence the ratio of Grignard reagent to the Wurtz coupling product. Ethereal solvents like diethyl ether or 2-MeTHF can sometimes provide better selectivity compared to THF for benzylic systems.[9]
Q3: My reaction started, but the yield of the desired product after quenching is very low. What could have led to the decomposition of my Grignard reagent?
A3: Low yields are often due to the decomposition of the highly reactive Grignard reagent. The primary culprits are:
-
Atmospheric Oxygen and Moisture: The reaction must be maintained under a strictly inert atmosphere (e.g., nitrogen or argon) throughout the process. Oxygen can react with the Grignard reagent to form alkoxides, while any moisture will protonate it to form 3-benzylbenzene.[2][4]
-
Acidic Protons: Grignard reagents are strong bases and will react with any source of acidic protons.[4][11] This includes water, alcohols, and even terminal alkynes.[7][11] Ensure all reactants and solvents are free from such impurities.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
| Symptom | Possible Cause | Recommended Action |
| Reaction Fails to Initiate | 1. Inactive magnesium surface. 2. Wet glassware or solvent. 3. Insufficient local heating. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a heat gun to gently warm the spot where a small amount of halide has been added. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction. 2. Reaction with atmospheric O₂/H₂O. 3. Impure starting materials. | 1. Add the aryl halide solution slowly to maintain a low concentration. Control the reaction temperature. 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. 3. Purify the this compound before use. |
| Formation of a White Precipitate | 1. Magnesium salts precipitating. 2. Insoluble Grignard reagent. | 1. This can be normal; ensure efficient stirring. 2. Consider using THF as a solvent, as it is better at solvating Grignard reagents than diethyl ether. |
| Reaction Becomes Uncontrollable | 1. Too-rapid addition of the aryl halide. 2. Insufficient cooling. | 1. Immediately slow down or stop the addition. 2. Immerse the reaction flask in a cooling bath (e.g., ice-water) to moderate the exothermic reaction. |
Data Presentation
Table 1: Effect of Solvent on Benzyl Grignard Formation Selectivity
| Solvent | Product-to-Wurtz Coupling Ratio |
| Diethyl Ether (Et₂O) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
Data adapted from a study on benzyl chloride, which serves as a model for the reactivity of benzylic systems.[9]
Experimental Protocols
Protocol: Preparation of (3-benzylphenyl)magnesium chloride
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for activation)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be thoroughly dried in an oven at >120°C for several hours and assembled hot under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed, then allow it to cool.
-
Initial Setup: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension. The reaction mixture may need to be gently warmed to initiate. Successful initiation is marked by the disappearance of the iodine color, the appearance of turbidity, and a spontaneous increase in temperature causing the ether to reflux.
-
Addition: Once the reaction is self-sustaining, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and use a water bath for cooling.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brownish solution of the Grignard reagent is now ready for use in subsequent steps.
Visualizations
Below is a troubleshooting workflow for the Grignard reaction of this compound.
Caption: Troubleshooting workflow for the Grignard reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [khanacademy.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. m.youtube.com [m.youtube.com]
Enhancing the regioselectivity of electrophilic substitution on 1-Benzyl-3-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the regioselectivity of electrophilic substitution on 1-benzyl-3-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity for electrophilic aromatic substitution (EAS) on this compound?
A1: The primary challenge arises from the directing effects of the two substituents on the benzene ring. The benzyl group at position C1 is a weakly activating ortho-, para-director. The chloro group at C3 is a deactivating but also an ortho-, para-director.[1][2] Their directing effects are cooperative, meaning they both direct incoming electrophiles to the same positions: C2, C4, and C6. The main difficulty is not in directing the electrophile to a specific region, but in selectively targeting just one of these activated positions to avoid a mixture of isomers.
Q2: Which positions on the this compound ring are most activated for electrophilic attack?
A2: Both the benzyl and chloro substituents direct incoming electrophiles to positions 2, 4, and 6.
-
Position 2: Ortho to the benzyl group and ortho to the chloro group.
-
Position 4: Para to the benzyl group and ortho to the chloro group.
-
Position 6: Ortho to the benzyl group and para to the chloro group.
Position 5 is meta to both groups and is therefore the most deactivated position for substitution.
Q3: What is the expected major product in a typical electrophilic aromatic substitution on this molecule?
A3: The major product is generally expected to be substitution at the C4 position (yielding a 1,3,4-trisubstituted benzene). This prediction is based on sterics. The C2 and C6 positions are ortho to the bulky benzyl group, which creates significant steric hindrance.[3] The C4 position is the most sterically accessible of the three activated positions.
Q4: Why is the reaction rate for this compound slower than for toluene or benzylbenzene?
A4: The reaction rate is reduced due to the presence of the chlorine atom. Halogens are deactivating groups in electrophilic aromatic substitution because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect.[2][4] This overall deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles compared to a ring activated only by an alkyl or benzyl group.[5]
Troubleshooting Guides
Issue 1: Low Yield of Desired Isomer / Poor Regioselectivity
You are obtaining a mixture of 2-, 4-, and 6-substituted products, and the yield of your target isomer (e.g., the 4-substituted product) is low.
Analysis of Directing Effects and Steric Hindrance
The benzyl group (activating, o,p-director) and the chloro group (deactivating, o,p-director) work together to activate positions 2, 4, and 6. The distribution of products is therefore primarily governed by steric hindrance.
main [pos="0,0!", label=<
![]() |
| This compound |
pos2 [pos="-1.5,1.5!", label="Position 2\n(ortho to Benzyl)\n(ortho to Chloro)\nSterically Hindered"]; pos4 [pos="1.5,1.5!", label="Position 4\n(para to Benzyl)\n(ortho to Chloro)\nMost Accessible"]; pos6 [pos="-1.5,-1.5!", label="Position 6\n(ortho to Benzyl)\n(para to Chloro)\nSterically Hindered"]; pos5 [pos="1.5,-1.5!", label="Position 5\n(meta to both)\nDeactivated"];
sub_benzyl [pos="-3,-0.5!", label="Benzyl Group\n(-CH2Ph)\nActivating\no,p-Director", fontcolor="#34A853"]; sub_cl [pos="3,-0.5!", label="Chloro Group\n(-Cl)\nDeactivating\no,p-Director", fontcolor="#EA4335"];
sub_benzyl -> pos2 [color="#34A853", style=dashed, arrowhead=open, label=" directs here"]; sub_benzyl -> pos4 [color="#34A853", style=dashed, arrowhead=open, label=" directs here"]; sub_benzyl -> pos6 [color="#34A853", style=dashed, arrowhead=open, label=" directs here"];
sub_cl -> pos2 [color="#EA4335", style=dashed, arrowhead=open, label=" directs here"]; sub_cl -> pos4 [color="#EA4335", style=dashed, arrowhead=open, label=" directs here"]; sub_cl -> pos6 [color="#EA4335", style=dashed, arrowhead=open, label=" directs here"]; } G [NEATO_SCALE=0.8]
Caption: Directing influences on this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 2: Unexpected Side Products
You are observing products other than the expected 2-, 4-, or 6-substituted isomers.
-
Possible Cause: Substitution on the benzyl group's phenyl ring.
-
Explanation: The phenyl ring of the benzyl group is also susceptible to electrophilic attack. While the primary ring is influenced by a deactivating chloro group, it is also activated by the benzyl methylene group. The relative reactivity can be complex.
-
Solution: This is generally a minor pathway. If it becomes significant, it indicates very harsh reaction conditions. Try using a milder Lewis acid or lower temperatures.
-
-
Possible Cause: Benzylic Halogenation.
-
Explanation: If performing a halogenation reaction (e.g., with Br₂ or Cl₂) under UV light or with radical initiators, substitution can occur on the benzylic carbon (-CH₂-) via a free-radical mechanism.[6]
-
Solution: Ensure the reaction is performed in the dark and in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to promote the electrophilic aromatic substitution pathway. Avoid conditions that favor radical formation.
-
Quantitative Data: Predicted Isomer Distribution
While specific experimental data for this compound is sparse, the following table provides estimated product ratios for common EAS reactions based on known directing effects and steric principles. The 4-substituted isomer is predicted to be the major product in most cases.
| Reaction Type | Reagents | Predominant Isomer | % 4-Isomer (Para to Benzyl) | % 2/6-Isomers (Ortho to Benzyl) | % 5-Isomer (Meta) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-nitro | ~60-70% | ~30-40% | < 5% |
| Halogenation (Br₂) | Br₂, FeBr₃ | 4-bromo | ~55-65% | ~35-45% | < 5% |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-acetyl | >90% | <10% | < 1% |
| Friedel-Crafts Alkylation (t-butyl) | (CH₃)₃CCl, AlCl₃ | 4-tert-butyl | >95% | <5% | < 1% |
Note: These are estimations. Actual ratios may vary based on precise reaction conditions.
Experimental Protocols
Protocol 1: Nitration of this compound
-
Objective: To selectively introduce a nitro group at the C4 position.
-
Methodology:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq) to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield 1-benzyl-5-chloro-2-nitrobenzene.
-
Protocol 2: Friedel-Crafts Acylation of this compound
-
Objective: To selectively introduce an acetyl group at the C4 position, taking advantage of steric hindrance.
-
Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, non-polar solvent (e.g., dichloromethane or CS₂).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (CH₃COCl, 1.1 eq) to the suspension with vigorous stirring.
-
Add a solution of this compound (1.0 eq) in the same dry solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-acetyl-1-benzyl-3-chlorobenzene.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]
Overcoming low reactivity of 1-Benzyl-3-chlorobenzene in nucleophilic substitution
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering low reactivity with 1-benzyl-3-chlorobenzene in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my standard nucleophilic aromatic substitution (SNAr) reaction with this compound failing?
A1: this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) for two primary reasons:
-
Lack of Electronic Activation: SNAr reactions require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom).[1][2] These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[1] The benzyl group at the meta-position does not provide this necessary stabilization.
-
Inherent Stability of the C-Cl Bond: The carbon-chlorine bond in an aromatic ring has a partial double-bond character due to resonance between the chlorine atom's lone pairs and the benzene ring.[3][4] This makes the bond stronger and harder to break compared to the C-Cl bond in an alkyl halide. Furthermore, the sp² hybridized carbon of the benzene ring makes it sterically shielded from backside attack, rendering SN2-type reactions impossible.[1][5]
Q2: What are the recommended alternative methods for performing nucleophilic substitution on unactivated aryl chlorides like this compound?
A2: For unactivated aryl chlorides, transition metal-catalyzed cross-coupling reactions are the methods of choice. The two most prominent and effective strategies are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds.[6][7][8] It is highly versatile and generally the preferred method for this type of transformation due to its broad substrate scope and milder reaction conditions.
-
Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds.[9][10] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern variations with specialized ligands have made the process more efficient and milder.[9][11]
Q3: For C-N bond formation (amination), which is preferred: Buchwald-Hartwig or Ullmann?
A3: The Buchwald-Hartwig amination is now widely preferred over the traditional Ullmann reaction for synthesizing aryl amines.[8][12] Its primary advantages include significantly milder reaction conditions, higher functional group tolerance, and a broader scope for both the amine and aryl halide partners. Modern palladium catalyst systems are highly efficient, allowing reactions to proceed at lower temperatures with greater reliability.
Q4: What are the essential components of a Buchwald-Hartwig amination reaction?
A4: A successful Buchwald-Hartwig amination requires four key components:
-
Palladium Pre-catalyst: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Typically a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) that complexes with the palladium to form the active catalyst.
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).
-
Solvent: An anhydrous, aprotic solvent like toluene, dioxane, or THF is used.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Low or no yield during the amination of this compound.
This guide provides a systematic approach to troubleshooting common issues.
Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination.
Data Presentation: Typical Reaction Conditions
The table below summarizes typical starting conditions for the Buchwald-Hartwig amination of unactivated aryl chlorides. These should be optimized for each specific substrate combination.
| Parameter | Condition | Notes |
| Aryl Chloride | 1.0 equiv | Ensure purity. |
| Amine | 1.1 - 1.5 equiv | Excess amine is common. If using an amine salt, an extra equivalent of base is needed. |
| Pd Pre-catalyst | 1 - 2 mol % (e.g., Pd₂(dba)₃) | Higher loading may be needed for very unreactive substrates. |
| Ligand | 2 - 4 mol % (e.g., XPhos) | Ligand-to-palladium ratio is critical; typically 1:1 to 2:1 depending on the specific catalyst system. |
| Base | 1.5 - 2.0 equiv (e.g., NaOtBu) | Must be strong enough to deprotonate the amine but compatible with functional groups. |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for aryl chlorides compared to bromides or iodides. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC/LC-MS. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and should be adapted and optimized for the specific amine being used.
Materials:
-
This compound
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
An inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv) to a dry oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add Reagents: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the flask.
-
Add Solvent: Add enough anhydrous toluene to create a 0.1 M to 0.5 M solution with respect to the aryl chloride.
-
Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General scheme for the cross-coupling of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purifying 1-Benzyl-3-chlorobenzene by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzyl-3-chlorobenzene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on the non-polar nature of this compound, a good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. A common initial ratio to test is 95:5 hexane:ethyl acetate.[1] The polarity of the eluent can then be adjusted based on the results of thin-layer chromatography (TLC).
Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
A2: To find the best solvent system, spot your crude this compound mixture on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10). The ideal solvent system will give your desired compound a retention factor (Rf) value between 0.25 and 0.35.[2] An Rf in this range generally provides the best separation on a column.
Q3: What stationary phase should I use for the column?
A3: Standard silica gel (230-400 mesh) is the most common and appropriate stationary phase for the purification of relatively non-polar organic compounds like this compound.
Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If your compound remains at the baseline, it indicates that the eluent is not polar enough to move it up the stationary phase. While this compound is non-polar, highly non-polar impurities might adhere strongly to the silica. You can try a more polar solvent than ethyl acetate, such as dichloromethane, in a mixture with hexane. However, given the properties of this compound, it is more likely that a gradient elution will be necessary if simple solvent mixtures fail.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | The solvent system is too polar or not polar enough. | Optimize the solvent system using TLC to achieve a clear separation between the spots of your product and impurities. An ideal system will show a significant difference in Rf values. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the silica gel. | |
| The sample was loaded improperly. | Load the sample in a minimal amount of solvent and as a narrow band at the top of the silica gel. A broad initial band will lead to poor separation. | |
| The product is eluting too quickly (high Rf). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| The product is eluting too slowly or not at all (low Rf). | The solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., decrease the hexane to ethyl acetate ratio). |
| Streaking or Tailing of Spots on TLC and Column | The sample is too concentrated. | Dilute the sample before loading it onto the column. |
| The compound is interacting too strongly with the silica gel. | Consider adding a very small amount (e.g., 0.1-1%) of a slightly more polar solvent like triethylamine to the eluent if you suspect acidic impurities on the silica are causing the issue. | |
| Cracks or Bubbles in the Silica Gel Bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
| Heat generated from the solvent mixing with the silica gel. | Pre-mix the eluent before adding it to the column to allow any heat of mixing to dissipate. |
Data Presentation
Table 1: Recommended Starting Solvent Systems and Expected Rf Values for this compound on a Silica Gel TLC Plate.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range * | Notes |
| 98:2 | 0.1 - 0.2 | A good starting point if impurities are significantly less polar. |
| 95:5 | 0.2 - 0.35 | Often a suitable polarity for initial trials. |
| 90:10 | 0.35 - 0.5 | May be too polar, but useful if the compound is retained strongly. |
*These are estimated Rf values. Actual values may vary depending on the specific batch of silica gel, temperature, and other experimental conditions. It is crucial to perform TLC analysis to determine the optimal solvent system for your specific sample.
Experimental Protocol: Column Chromatography of this compound
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Preparation of the Column:
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Select a glass column of an appropriate size for the amount of sample to be purified.
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Place a small plug of glass wool at the bottom of the column to prevent the stationary phase from washing out.
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Add a thin layer of sand on top of the glass wool.
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Prepare a slurry of silica gel in the chosen starting eluent (e.g., 95:5 hexane:ethyl acetate).
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
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Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed upon sample loading.
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Continuously run the eluent through the column, never letting the solvent level drop below the top of the sand.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent in which it is highly soluble (e.g., dichloromethane).
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Carefully add the sample solution to the top of the column using a pipette.
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Allow the sample to absorb completely into the silica gel bed.
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Carefully add fresh eluent to the top of the column.
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Elution and Fraction Collection:
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Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., in test tubes).
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Maintain a constant flow of eluent through the column.
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Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing under a UV lamp.
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Combine the fractions that contain the pure this compound.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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Visualization
References
Identifying and characterizing unexpected products in 1-Benzyl-3-chlorobenzene reactions
Welcome to the technical support center for reactions involving 1-Benzyl-3-chlorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unexpected products in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a Grignard reaction with this compound and observed a low yield of my desired product, accompanied by a significant amount of a high-melting, non-polar solid. What is this unexpected product and how can I avoid it?
A1: The most likely unexpected product is a homocoupling (Wurtz-type) product. The formation of a Grignard reagent from benzyl halides can be challenging due to the high reactivity of the benzylic position, which favors coupling side reactions.
Troubleshooting Guide:
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Identify the Byproduct: The high-melting solid is likely 1,2-bis(3-chlorophenyl)-1,2-diphenylethane or related coupled structures. Characterize the solid using the following methods:
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Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the dimer of your starting material's benzyl fragment.
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NMR Spectroscopy: The ¹H NMR spectrum will likely show complex aromatic signals and a characteristic signal for the new C-C bond formed at the benzylic position.
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Melting Point: Compare the observed melting point to literature values for potential Wurtz coupling products. For example, 1,2-diphenylethane has a melting point of about 50-54°C, though your chlorinated derivative will differ.
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Optimize Reaction Conditions to Minimize Coupling:
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Solvent Choice: The choice of solvent can significantly impact the ratio of Grignard reagent to coupling product. While THF is common, some studies suggest that solvents like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) can improve the product-to-byproduct ratio.
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Slow Addition: Add the this compound solution dropwise to the activated magnesium turnings. This maintains a low concentration of the halide, reducing the chance of it reacting with a newly formed Grignard molecule.
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Magnesium Activation: Ensure the magnesium is highly activated. Common methods include using a crystal of iodine, 1,2-dibromoethane, or mechanical stirring to break the passivating magnesium oxide layer.
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Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions. Some Grignard reagents may precipitate if cooled too much, so maintaining a consistent temperature is key.
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Q2: My electrophilic substitution reaction (e.g., Friedel-Crafts Alkylation/Acylation) on this compound resulted in a complex mixture of isomers that are very difficult to separate. What are the likely structures?
A2: This is a common issue due to the presence of two aromatic rings with multiple activators and deactivators. The incoming electrophile can add to either the benzyl ring or the chlorobenzene ring.
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Chlorobenzene Ring: The chlorine atom is an ortho-, para-directing deactivator. The benzyl group (-CH₂-Ph) is an ortho-, para-directing activator. The positions ortho and para to the benzyl group (positions 2, 4, 6) are most activated. The position para to the chlorine (position 6) and ortho to the benzyl group is sterically hindered but electronically favorable.
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Benzyl Ring: This ring is activated and will direct incoming electrophiles to its ortho and para positions.
Therefore, you can expect a mixture of di-substituted products. The para-isomers are often the major product due to reduced steric hindrance.
Troubleshooting Guide:
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Predict Isomers: The most likely products will have the new substituent at the 4- or 6-position of the chlorobenzene ring, or the 4'-position (para) of the benzyl ring.
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Analytical Strategy: Separating these isomers requires high-resolution techniques.
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HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (if applicable) or a high-resolution silica or C18 column is the gold standard for separating structural isomers.
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GC-MS: Gas Chromatography can often separate isomers with different boiling points. The mass spectra will show the same molecular ion but may have different fragmentation patterns.
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NMR: Careful analysis of the aromatic region in ¹H and ¹³C NMR spectra can help identify the substitution patterns by looking at coupling constants and chemical shifts.
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Q3: What are the best general analytical approaches for separating and identifying unexpected non-polar products from my reaction mixture?
A3: A combination of chromatographic separation and spectroscopic analysis is the most effective strategy.
Troubleshooting Guide:
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Initial Separation (Chromatography):
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Thin-Layer Chromatography (TLC): Use TLC as a quick, inexpensive method to determine the number of components in your mixture and to find a suitable solvent system for column chromatography.
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Flash Column Chromatography: For preparative scale, use flash chromatography on silica gel to separate the components based on polarity. Non-polar products like coupling dimers will elute first with non-polar solvents (e.g., hexane/ethyl acetate mixtures).
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HPLC/GC: For analytical quantification and high-resolution separation of very similar compounds (like isomers), HPLC and GC are superior.
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Structure Elucidation (Spectroscopy):
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Mass Spectrometry (MS): Typically coupled with GC or LC, MS provides the molecular weight and fragmentation pattern, which are crucial for identification.
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NMR Spectroscopy (¹H, ¹³C, COSY): NMR is the most powerful tool for determining the precise structure, connectivity, and stereochemistry of the isolated products.
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Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the unexpected product.
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Data Presentation
Table 1: Illustrative Spectroscopic Data for Expected vs. Unexpected Products
| Compound | Type | ¹H NMR Aromatic Signal (ppm) | ¹H NMR Benzylic Signal (ppm) | ¹³C NMR Aromatic Signals (ppm) | Key MS Fragment (m/z) |
| This compound | Starting Material | 7.10 - 7.40 (m, 9H) | ~4.00 (s, 2H) | 126 - 142 | 202/204 (M+), 91 (tropylium) |
| 4-Acetyl-1-benzyl-3-chlorobenzene | Expected Product (Acylation) | 7.20 - 7.80 (m, 8H) | ~4.10 (s, 2H) | 127 - 145, ~197 (C=O) | 244/246 (M+), 229/231 (M-15) |
| 1,2-bis(3-chlorophenyl)-1,2-diphenylethane | Unexpected Dimer (Grignard) | 6.90 - 7.50 (m, 18H) | ~4.50 (broad s, 2H) | 125 - 148 | 404/406/408 (M+) |
| 1-Benzyl-2-chloro-4-nitrobenzene | Unexpected Isomer (Nitration) | 7.30 - 8.20 (m, 8H) | ~4.20 (s, 2H) | 124 - 150 | 247/249 (M+) |
Note: These are estimated values for illustrative purposes. Actual values will vary based on solvent and instrumentation.
Experimental Protocols
Protocol 1: GC-MS Analysis for Product Mixture
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Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
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Injection: Inject 1 µL of the sample into the GC-MS instrument.
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GC Method:
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Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280-
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Optimizing temperature and reaction time for 1-Benzyl-3-chlorobenzene synthesis
Welcome to the technical support center for the synthesis of 1-Benzyl-3-chlorobenzene. This resource is designed for researchers, scientists, and professionals in drug development to assist with optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a Friedel-Crafts alkylation reaction. This involves the reaction of chlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include controlling the regioselectivity of the benzylation on the chlorobenzene ring, preventing polysubstitution (the addition of more than one benzyl group), and managing the reactivity of the carbocation intermediate to minimize side reactions. The deactivating nature of the chlorine substituent on the benzene ring also makes the reaction less facile than with unsubstituted benzene.
Q3: How can I minimize the formation of poly-benzylated byproducts?
A3: To minimize polysubstitution, it is recommended to use a molar excess of chlorobenzene relative to benzyl chloride. This ensures that the benzylating agent is more likely to react with an unreacted chlorobenzene molecule rather than the product. Additionally, controlling the reaction temperature and using a less reactive catalyst can also help.
Q4: What is the expected isomer distribution for the product?
A4: The chlorine atom on chlorobenzene is an ortho-, para-director. Therefore, the primary products expected are 1-benzyl-2-chlorobenzene (ortho) and 1-benzyl-4-chlorobenzene (para). The formation of the meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions. To obtain the meta-isomer as the major product, a different synthetic strategy may be required, potentially involving multi-step synthesis where the directing effects of substituents are manipulated.
Q5: How can the product be purified?
A5: The product mixture, containing the desired this compound along with other isomers and byproducts, can be purified using fractional distillation under reduced pressure due to the relatively high boiling points of the components. Column chromatography on silica gel can also be an effective method for separating the isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst (e.g., hydrated AlCl₃)- Insufficient reaction temperature- Poor quality of starting materials | - Use freshly opened, anhydrous aluminum chloride.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Ensure the purity of chlorobenzene and benzyl chloride. |
| Formation of a Tar-like Substance | - Reaction temperature is too high- High concentration of reactants | - Maintain a lower reaction temperature, potentially using an ice bath for initial mixing.- Dilute the reaction mixture with an appropriate solvent (e.g., carbon disulfide, nitrobenzene). |
| Excessive Polysubstitution | - Molar ratio of reactants is incorrect- High catalyst concentration | - Use a significant molar excess of chlorobenzene.- Reduce the amount of Lewis acid catalyst used. |
| Unexpected Isomer Ratio | - Reaction temperature influencing selectivity- Catalyst choice affecting regioselectivity | - Optimize the reaction temperature; lower temperatures often favor the para isomer.- Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZrCl₄) which may offer different regioselectivity. |
Experimental Protocol: Friedel-Crafts Alkylation of Chlorobenzene
This protocol describes a general procedure for the synthesis of benzylchlorobenzene isomers. Optimization of temperature and reaction time will be necessary to maximize the yield of the desired isomer.
Materials:
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Chlorobenzene
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Benzyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dry dichloromethane (DCM) as solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser with a drying tube
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Magnetic stirrer and stir bar
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Dropping funnel
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Heating mantle or oil bath
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Separatory funnel
Procedure:
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Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
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To the flask, add chlorobenzene (e.g., 5 equivalents) and dry dichloromethane.
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Cool the mixture in an ice bath.
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Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the stirred solution.
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In the dropping funnel, place benzyl chloride (1 equivalent) dissolved in a small amount of dry dichloromethane.
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Add the benzyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent by rotary evaporation.
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The crude product can then be purified by fractional distillation under reduced pressure or column chromatography.
Optimization Data (Illustrative Example)
The following tables represent hypothetical data to illustrate the effects of temperature and reaction time on the yield and isomer distribution for the synthesis of benzylchlorobenzene.
Table 1: Effect of Temperature on Product Yield and Isomer Distribution
| Temperature (°C) | Total Yield (%) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| 0 | 35 | 30 | 5 | 65 |
| 25 (Room Temp) | 60 | 38 | 7 | 55 |
| 50 | 75 | 45 | 10 | 45 |
| 80 | 70 | 48 | 12 | 40 |
Table 2: Effect of Reaction Time on Product Yield at 50°C
| Reaction Time (hours) | Total Yield (%) |
| 1 | 45 |
| 2 | 65 |
| 4 | 75 |
| 8 | 72 |
Visual Guides
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Effect of Lewis acid catalyst on the purity of 1-Benzyl-3-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-chlorobenzene via Friedel-Crafts benzylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid catalyst in the synthesis of this compound?
A1: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is crucial for generating the benzyl carbocation, which acts as the electrophile in the Friedel-Crafts reaction. It does this by coordinating with the chlorine atom of benzyl chloride, weakening the C-Cl bond and facilitating its cleavage to form the reactive benzyl cation.
Q2: Why is this compound typically a minor product in the reaction of benzyl chloride with chlorobenzene?
A2: In the Friedel-Crafts benzylation of chlorobenzene, the chlorine atom on the benzene ring is an ortho-, para-directing group. This means it directs the incoming benzyl group primarily to the positions ortho (2-) and para (4-) to itself. Consequently, the main products are 1-benzyl-2-chlorobenzene and 1-benzyl-4-chlorobenzene. The formation of the meta-isomer, this compound, is electronically disfavored and it is, therefore, a minor component of the product mixture.
Q3: How does the choice of Lewis acid catalyst affect the purity of the final product?
A3: The strength of the Lewis acid can influence the reaction's selectivity and the formation of byproducts. Stronger Lewis acids like AlCl₃ can sometimes lead to isomerization of the products and may also promote side reactions such as polyalkylation, where more than one benzyl group is added to the chlorobenzene ring. Milder Lewis acids, such as FeCl₃ or zinc chloride (ZnCl₂), may offer better control and potentially higher selectivity for the desired mono-benzylated products, thereby improving the overall purity.
Q4: What are the common side reactions to be aware of during this synthesis?
A4: The most common side reactions are:
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Polyalkylation: The initial benzylation product is more reactive than the starting chlorobenzene, leading to the addition of multiple benzyl groups to the same ring.
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Isomerization: Under harsh conditions or with strong Lewis acids, the benzyl group may migrate to different positions on the chlorobenzene ring.
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Reaction with solvent: If a reactive solvent is used, it may compete with chlorobenzene in the benzylation reaction.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of benzylated products | - Inactive catalyst (e.g., hydrated Lewis acid).- Insufficient reaction time or temperature.- Deactivation of the catalyst by impurities. | - Use anhydrous Lewis acid and protect the reaction from moisture.- Optimize reaction time and temperature.- Ensure all reactants and solvents are pure and dry. |
| High proportion of polybenzylated byproducts | - High concentration of benzyl chloride relative to chlorobenzene.- Use of a highly active Lewis acid catalyst.- Prolonged reaction time. | - Use a molar excess of chlorobenzene.- Consider a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃).- Monitor the reaction progress and stop it once the desired product is formed. |
| Formation of undesired isomers | - The chlorine atom in chlorobenzene is ortho-, para-directing, leading to a mixture of 1-benzyl-2-chlorobenzene and 1-benzyl-4-chlorobenzene as major products. | - This is an inherent aspect of the reaction's regioselectivity. The desired this compound will be a minor product and will need to be separated by chromatography. |
| Dark-colored reaction mixture or tar formation | - Reaction temperature is too high.- Catalyst concentration is too high. | - Maintain the recommended reaction temperature.- Use the minimum effective amount of catalyst. |
Quantitative Data on Catalyst Effect
| Lewis Acid Catalyst | Relative Activity | Expected Yield of Total Benzylated Products | Expected Isomer Distribution (Ortho:Para:Meta) | Purity Concerns |
| AlCl₃ | High | Good to Excellent | Ratio can vary, with para predominating over ortho. Meta will be minor. | Higher risk of polyalkylation and potential for isomerization. |
| FeCl₃ | Moderate | Good | Para isomer is typically the major product. Meta will be minor. | Lower risk of polyalkylation compared to AlCl₃. |
| ZnCl₂ | Low | Fair to Good | Para isomer is the major product. Meta will be minor. | Generally cleaner reaction with fewer byproducts, but may require longer reaction times or higher temperatures. |
Experimental Protocols
Synthesis of this compound using Aluminum Chloride (AlCl₃) Catalyst
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous chlorobenzene (e.g., 100 mmol).
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Catalyst Addition: Carefully add anhydrous aluminum chloride (e.g., 10 mmol) to the chlorobenzene with stirring. The flask should be cooled in an ice bath.
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Addition of Benzyl Chloride: Slowly add benzyl chloride (e.g., 50 mmol) dropwise from the dropping funnel to the stirred mixture over a period of 30 minutes. Maintain the temperature below 10°C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by a suitable technique like GC-MS.
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Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding crushed ice, followed by dilute hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent like dichloromethane. Wash the organic layer with water, a sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate this compound.
Visualizations
Caption: Effect of Lewis acid strength on product yield and purity.
Caption: General experimental workflow for the synthesis.
Troubleshooting guide for scaling up 1-Benzyl-3-chlorobenzene production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of 1-Benzyl-3-chlorobenzene.
Troubleshooting Guide
Question: We are observing a lower than expected yield in our scaled-up Friedel-Crafts benzylation of chlorobenzene. What are the potential causes and how can we mitigate them?
Answer:
Low yields in the Friedel-Crafts benzylation of chlorobenzene can stem from several factors, particularly during scale-up. The primary synthesis involves the reaction of chlorobenzene with benzyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Potential Causes and Solutions:
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Catalyst Deactivation: The Lewis acid catalyst is highly susceptible to deactivation by moisture. Water present in the reactants or the reaction vessel will react with the catalyst, rendering it inactive.
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Solution: Ensure all reactants and solvents are anhydrous. The reaction apparatus should be thoroughly dried before use, for instance, by oven-drying glassware and purging the system with an inert gas like nitrogen or argon.
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Insufficient Catalyst Activity: The activity of the Lewis acid can diminish over time due to improper storage or handling.
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Solution: Use a fresh, high-purity Lewis acid catalyst. For instance, anhydrous aluminum chloride should be a fine, white to pale yellow powder.
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Inadequate Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.
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Solution: Optimize the reaction temperature. For the benzylation of chlorobenzene, a temperature range of 0-25°C is generally recommended. Careful monitoring and control of the internal reaction temperature are crucial, especially during scale-up, due to the exothermic nature of the reaction.
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Poor Mixing: Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in non-uniform reaction conditions and the formation of byproducts.
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Solution: Employ efficient mechanical stirring to ensure homogenous mixing of the reactants and catalyst. Baffles within the reactor can also improve mixing efficiency.
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Question: We are observing the formation of significant amounts of isomers and poly-benzylated byproducts. How can we improve the selectivity towards this compound?
Answer:
The chlorine atom on the benzene ring is an ortho-, para-director, meaning that the primary products will be 1-benzyl-2-chlorobenzene and 1-benzyl-4-chlorobenzene. The formation of the meta-isomer, this compound, is generally not favored under kinetic control. However, product distribution can be influenced by reaction conditions. Polyalkylation, the addition of more than one benzyl group to the chlorobenzene ring, is also a common side reaction.
Strategies to Improve Selectivity:
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Control of Reaction Temperature: Lower temperatures generally favor para-substitution over ortho-substitution due to steric hindrance.
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Solution: Maintain a lower reaction temperature, ideally between 0-5°C, to maximize the formation of the para-isomer. While this doesn't directly yield the meta-isomer, it simplifies the isomeric mixture.
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Molar Ratio of Reactants: Using an excess of the aromatic substrate (chlorobenzene) can minimize polyalkylation.
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Solution: Employ a molar excess of chlorobenzene relative to benzyl chloride. A ratio of 2:1 to 5:1 is often effective.
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Choice of Catalyst: The nature of the Lewis acid catalyst can influence isomer distribution.
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Solution: While AlCl₃ is common, exploring other catalysts like FeCl₃ or solid acid catalysts such as zeolites might offer different selectivity profiles.
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Reaction Time: Prolonged reaction times can sometimes lead to isomerization or increased byproduct formation.
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Solution: Monitor the reaction progress using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time for maximizing the desired product and minimizing byproducts.
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Question: During scale-up, we are facing challenges in controlling the reaction exotherm. What are the recommended procedures for managing the heat generated during the reaction?
Answer:
The Friedel-Crafts alkylation is a highly exothermic reaction, and improper heat management at a larger scale can lead to a runaway reaction, posing significant safety risks.
Heat Management Strategies:
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Controlled Addition of Reactants: The rate of heat generation is directly proportional to the rate of the reaction.
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Solution: Add the benzyl chloride (or the catalyst) to the chlorobenzene mixture portion-wise or via a controlled-drip addition using an addition funnel. This allows for the heat to be dissipated as it is generated.
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Efficient Cooling System: A robust cooling system is essential for large-scale reactions.
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Solution: Utilize a reactor jacket with a circulating cooling fluid (e.g., a glycol/water mixture) to maintain the desired reaction temperature. An internal cooling coil can provide additional heat removal capacity if needed.
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Dilution with an Inert Solvent: Using an appropriate solvent can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture.
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Solution: Solvents like carbon disulfide or nitrobenzene can be used, although their toxicity and potential to react with the catalyst must be considered. In many industrial settings, using an excess of the substrate (chlorobenzene) also serves this purpose.
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Frequently Asked Questions (FAQs)
What is the primary mechanism for the formation of this compound?
The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts alkylation. The Lewis acid catalyst (e.g., AlCl₃) reacts with benzyl chloride to form a benzyl carbocation or a polarized complex, which then acts as the electrophile. The electron-rich chlorobenzene ring attacks this electrophile. The chlorine atom on the chlorobenzene ring is a deactivating but ortho-, para-directing group. Therefore, the primary products are the ortho (1-benzyl-2-chlorobenzene) and para (1-benzyl-4-chlorobenzene) isomers. The formation of the meta isomer (this compound) is generally a minor product under standard kinetic conditions.
What are the common impurities found in the crude product?
Common impurities include:
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Isomers: 1-benzyl-2-chlorobenzene and 1-benzyl-4-chlorobenzene.
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Poly-benzylated products: Dibenzylchlorobenzenes.
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Unreacted starting materials: Chlorobenzene and benzyl chloride.
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Byproducts from side reactions: Dibenzyl ether can form from the reaction of benzyl chloride with any residual water.
How can the isomers of benzyl chlorobenzene be separated?
Separating the isomers of benzyl chlorobenzene can be challenging due to their similar physical properties.
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Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be employed.
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Crystallization: It may be possible to selectively crystallize one of the isomers from a suitable solvent system, particularly if one isomer is a solid at room temperature and the others are liquids.
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Chromatography: For laboratory-scale purifications, column chromatography is an effective method for separating isomers.
What are the key safety precautions to consider during the scale-up of this process?
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Exothermic Reaction: As mentioned, the reaction is highly exothermic. A robust cooling and monitoring system is critical to prevent a thermal runaway.
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Hydrogen Chloride (HCl) Gas Evolution: The reaction generates HCl gas, which is corrosive and toxic. The reaction should be conducted in a well-ventilated area or a fume hood, and the off-gas should be scrubbed through a basic solution (e.g., sodium hydroxide).
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Handling of Lewis Acids: Anhydrous aluminum chloride and ferric chloride are corrosive and react violently with water. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a moisture-free environment.
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Flammable and Toxic Reagents: Benzyl chloride is a lachrymator and a suspected carcinogen. Chlorobenzene is flammable and toxic. All handling of these chemicals should be done with appropriate PPE and in a well-ventilated area.
Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Benzylation of Chlorobenzene
| Parameter | Value | Reference |
| Reactants | Chlorobenzene, Benzyl Chloride | |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | |
| Molar Ratio (Chlorobenzene:Benzyl Chloride:AlCl₃) | 2-5 : 1 : 0.1-0.3 | |
| Temperature | 0 - 25 °C | |
| Reaction Time | 2 - 6 hours | |
| Solvent | Excess Chlorobenzene or Inert Solvent (e.g., CS₂) |
Table 2: Physical Properties of Benzylchlorobenzene Isomers
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-Benzyl-2-chlorobenzene | 202.68 | ~290-292 | - |
| This compound | 202.68 | ~288-290 | - |
| 1-Benzyl-4-chlorobenzene | 202.68 | 289.4 | 7 |
Note: The boiling points are approximate and can vary with pressure.
Experimental Protocols
General Protocol for Laboratory-Scale Synthesis of this compound
Disclaimer: This is a general guideline and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber containing a sodium hydroxide solution. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reactant Charging: Charge the flask with anhydrous chlorobenzene (e.g., 2.0-5.0 molar equivalents) and cool the flask to 0-5°C using an ice-water bath.
-
Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride (e.g., 0.1-0.3 molar equivalents) to the cooled chlorobenzene.
-
Benzyl Chloride Addition: Add benzyl chloride (1.0 molar equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by GC-MS.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by carefully adding crushed ice, followed by cold water. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the excess chlorobenzene and any solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to separate the isomeric mixture of benzylchlorobenzenes. Further purification to isolate the meta-isomer may require fractional distillation or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for production issues.
Validation & Comparative
Structural Elucidation of 1-Benzyl-3-chlorobenzene: A Comparative Guide to NMR Analysis and Alternative Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of 1-benzyl-3-chlorobenzene, a disubstituted aromatic compound. Detailed experimental protocols and predicted NMR data are presented to support the comparison.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Predicted NMR Data for this compound
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data for this compound were generated using a reliable online prediction tool. This data serves as a practical guide for spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.29 | d | 2H |
| H-3', H-5' | 7.37 | t | 2H |
| H-4' | 7.28 | t | 1H |
| H-2 | 7.20 | s | 1H |
| H-4 | 7.25 | d | 1H |
| H-5 | 7.23 | t | 1H |
| H-6 | 7.09 | d | 1H |
| CH₂ | 4.00 | s | 2H |
Predicted using NMRDB.org. Chemical shifts are referenced to TMS (0 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).
Comparison with Alternative Analytical Techniques
While NMR is paramount for complete structural elucidation, other techniques provide complementary and often essential information.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, chemical environment of nuclei, stereochemistry. | Unambiguous structure determination, non-destructive. | Requires larger sample amounts, lower sensitivity compared to MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, small sample requirement, provides molecular formula. | Does not provide detailed connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall carbon skeleton, complex spectra can be difficult to interpret fully. |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
NMR Data Processing
-
Fourier Transform: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak in both ¹H and ¹³C NMR spectra is determined.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
NMR structural confirmation workflow.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-3-chlorobenzene
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-Benzyl-3-chlorobenzene, offering a comparative perspective with alternative analytical techniques to facilitate comprehensive compound characterization.
Executive Summary
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of compounds. When subjected to electron ionization (EI), this compound undergoes characteristic fragmentation, providing a unique spectral fingerprint. This guide delves into the interpretation of this fragmentation pattern, presents a comparison with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), and provides detailed experimental protocols.
Mass Spectrometry Fragmentation Analysis
Electron ionization mass spectrometry of this compound (molecular weight: 202.68 g/mol ) results in a series of fragment ions. The mass spectrum is characterized by a molecular ion peak and several key fragment peaks that provide structural information.[1] The most prominent peaks observed in the GC-MS analysis are at m/z 202, 167, and 165.[1]
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion ([C₁₃H₁₁Cl]⁺˙) is primarily driven by the cleavage of the benzylic C-C bond and the loss of the chlorine atom. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 isotope peaks for chlorine-containing fragments.
A plausible fragmentation pathway is as follows:
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion at m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl).
-
Loss of Chlorine: The molecular ion can lose a chlorine radical to form the [C₁₃H₁₁]⁺ ion at m/z 167. This is often a favorable fragmentation pathway for chlorinated compounds.
-
Formation of the Tropylium Ion: The benzyl moiety is prone to rearrangement to the stable tropylium ion ([C₇H₇]⁺) at m/z 91. This would involve cleavage of the bond between the methylene bridge and the chlorophenyl ring.
-
Formation of the Chlorotropylium or Chlorobenzyl Cation: Cleavage of the bond between the benzyl group and the methylene bridge can lead to the formation of a chlorobenzyl cation or a rearranged chlorotropylium ion ([C₇H₆Cl]⁺) at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl).
-
Loss of HCl: The molecular ion could potentially lose a molecule of HCl to give an ion at m/z 166.
The observed base peak at m/z 167 suggests that the loss of the chlorine atom is a very favorable fragmentation process. The peak at m/z 165 is likely due to the loss of a hydrogen molecule (H₂) from the [C₁₃H₁₁]⁺ ion. The molecular ion at m/z 202 is also observed with significant intensity.
Visualization of the Fragmentation Pathway
References
A Comparative Guide to the Reactivity of 1-Benzyl-3-chlorobenzene and Chlorobenzene in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-benzyl-3-chlorobenzene and chlorobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. While direct comparative kinetic studies are not extensively documented in publicly available literature, this document synthesizes established principles of SNAr reactions and the known electronic effects of the benzyl substituent to provide a well-grounded assessment of their relative performance.
Executive Summary
Chlorobenzene is generally unreactive in SNAr reactions unless harsh conditions are employed or the aromatic ring is activated by potent electron-withdrawing groups at the ortho and/or para positions. The introduction of a benzyl group at the meta position, as in this compound, is anticipated to result in a modest increase in reactivity compared to chlorobenzene. This enhancement is attributed to the weakly electron-withdrawing inductive effect of the benzyl group, which can provide a degree of stabilization to the negatively charged Meisenheimer intermediate formed during the reaction. However, this effect is considerably less pronounced than that of classic activating groups like nitro or cyano moieties. Consequently, this compound would still necessitate relatively forcing conditions to undergo SNAr reactions, albeit likely milder than those required for unsubstituted chlorobenzene.
Theoretical Framework: The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
Caption: General mechanism of the SNAr reaction.
Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, significantly enhance the reaction rate by delocalizing the negative charge of the Meisenheimer complex through resonance. Substituents at the meta position can only exert an inductive effect, which is generally weaker.
Comparative Reactivity Analysis
| Compound | Structure | Expected Relative Reactivity in SNAr | Rationale |
| Chlorobenzene | Low | Lacks electron-withdrawing groups to stabilize the Meisenheimer complex. SNAr reactions typically require high temperatures and pressures. | |
| This compound | ![]() | Marginally higher than chlorobenzene | The benzyl group at the meta position exerts a weak electron-withdrawing inductive effect (-I effect), which provides some stabilization to the anionic intermediate. This effect is modest compared to strong activating groups. |
Note: The structure for this compound is a placeholder as a readily available public domain image was not found.
Electronic Effects of the Benzyl Group
The benzyl group's influence on the SNAr reactivity of chlorobenzene is primarily through its inductive effect. The sp2-hybridized carbons of the phenyl ring in the benzyl substituent are more electronegative than the sp3-hybridized carbon to which they are attached, leading to a weak electron-withdrawing effect through the sigma bond network.
In the case of this compound, this -I effect at the meta position can offer a small degree of stabilization to the negative charge that develops on the aromatic ring in the Meisenheimer complex. However, being in the meta position, the benzyl group cannot participate in resonance stabilization of the intermediate, which is the dominant factor for significant rate enhancement in SNAr reactions.
Caption: Logical relationship of substituent effects on reactivity.
Experimental Protocols
While specific comparative data is scarce, the following general experimental protocol can be adapted to quantitatively assess the relative reactivity of chlorobenzene and this compound in an SNAr reaction with a common nucleophile like sodium methoxide.
Kinetic Study of the SNAr Reaction of Chlorobenzenes with Sodium Methoxide
Objective: To determine and compare the rate constants for the reaction of chlorobenzene and this compound with sodium methoxide.
Materials:
-
Chlorobenzene
-
This compound
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol (solvent)
-
Internal standard (e.g., naphthalene or dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer and a reflux condenser, a solution of the chlorobenzene derivative (either chlorobenzene or this compound) and the internal standard in anhydrous methanol is prepared.
-
Initiation of Reaction: The reaction is initiated by adding a predetermined volume of the standardized sodium methoxide solution in methanol. The final concentrations of the aryl chloride and sodium methoxide should be accurately known.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a dilute acid solution (e.g., dilute HCl) to neutralize the sodium methoxide and halt the reaction.
-
Analysis: The quenched samples are analyzed by GC-FID to determine the concentration of the remaining chlorobenzene derivative relative to the internal standard.
-
Data Analysis: The concentration of the aryl chloride is plotted against time. The pseudo-first-order rate constant (kobs) can be determined from the slope of the natural logarithm of the aryl chloride concentration versus time, assuming a large excess of sodium methoxide is used. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of sodium methoxide.
Expected Outcome: It is anticipated that the calculated second-order rate constant for this compound will be slightly higher than that for chlorobenzene, providing quantitative evidence for the modest activating effect of the meta-benzyl group.
Conclusion
In the context of SNAr reactions, this compound is predicted to be marginally more reactive than chlorobenzene. This is a consequence of the weak, electron-withdrawing inductive effect of the meta-benzyl substituent, which offers a small degree of stabilization to the Meisenheimer intermediate. For significant rate enhancements necessary for practical synthetic applications, the presence of strong electron-withdrawing groups at the ortho or para positions relative to the leaving group remains a critical requirement. The provided experimental protocol offers a framework for quantifying this subtle difference in reactivity.
A comparative analysis of different synthetic routes to 1-Benzyl-3-chlorobenzene
A Comparative Analysis of Synthetic Routes to 1-Benzyl-3-chlorobenzene
This guide provides a comparative analysis of various synthetic methodologies for the preparation of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The analysis focuses on providing detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.
Introduction
This compound is a diarylmethane derivative. The selective synthesis of this meta-substituted isomer presents a challenge due to the directing effects of the substituents on the aromatic rings. This guide explores and compares three primary synthetic strategies: a two-step approach involving Friedel-Crafts acylation followed by ketone reduction, and two modern cross-coupling methodologies, the Suzuki-Miyaura coupling and the Negishi coupling. A direct Friedel-Crafts benzylation of chlorobenzene is generally not a viable route for the synthesis of the meta-isomer in high purity due to the ortho-, para-directing nature of the chloro substituent.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the most viable synthetic routes to this compound.
| Route | Key Steps | Overall Yield | Reaction Time | Key Reagents | Notes |
| Two-Step: Acylation & Reduction | 1. Friedel-Crafts Acylation2. Wolff-Kishner Reduction | ~80-90% | Step 1: ~4-6 hoursStep 2: ~12-24 hours | 3-Chlorobenzoyl chloride, Benzene, AlCl₃, Hydrazine hydrate, KOH | Good overall yield, but a two-step process with harsh conditions in the reduction step. |
| Suzuki-Miyaura Coupling | Palladium-Catalyzed Cross-Coupling | ~85-95% | ~12-24 hours | (3-Chlorophenyl)boronic acid, Benzyl bromide, Pd catalyst, Base | High-yielding, one-pot reaction with good functional group tolerance. |
| Negishi Coupling | Palladium-Catalyzed Cross-Coupling | ~90-98% | ~6-12 hours | Benzylzinc chloride, 1,3-Dichlorobenzene, Pd catalyst | Excellent yields and shorter reaction times, though organozinc reagents can be moisture-sensitive.[1] |
Synthetic Routes and Experimental Protocols
Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction
This classical two-step approach offers a reliable method for obtaining the desired meta-isomer with good regiochemical control. The first step involves the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride. The resulting ketone is then reduced to the target methylene group in the second step.
Workflow Diagram:
References
Chlorine's Position Dictates Reactivity in Benzyl Chlorobenzene Isomers: A Comparative Guide
The strategic placement of a chlorine atom on the benzene ring of benzyl chlorobenzene significantly influences its reactivity, a critical consideration for researchers in synthetic chemistry and drug development. This guide provides a comprehensive comparison of the ortho-, meta-, and para-chlorobenzyl chlorobenzene isomers, supported by experimental data on their solvolysis reaction rates. Understanding these reactivity differences is paramount for controlling reaction outcomes and designing efficient synthetic pathways.
The reactivity of benzyl chlorobenzene isomers is primarily governed by a combination of electronic and steric effects imparted by the chlorine substituent. These effects modulate the stability of the carbocation intermediate formed during nucleophilic substitution reactions, thereby influencing the reaction rate.
Impact of Chlorine Position on Reactivity
The solvolysis of benzyl chlorobenzene isomers in aqueous acetonitrile proceeds via a nucleophilic substitution reaction, where the rate is dependent on the stability of the benzyl carbocation intermediate. The position of the chlorine atom on the phenyl ring influences this stability through inductive and resonance effects.
-
Ortho-Chlorobenzyl Chlorobenzene: The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) due to its proximity to the benzylic carbon. This effect destabilizes the developing positive charge on the benzylic carbon during the formation of the carbocation intermediate, thus slowing down the reaction rate. Steric hindrance from the ortho-substituent can also play a role in impeding the approach of the nucleophile.
-
Meta-Chlorobenzyl Chlorobenzene: In the meta position, the electron-withdrawing inductive effect of the chlorine atom is still present but is weaker than in the ortho position due to the increased distance from the reaction center. The chlorine atom at the meta position cannot exert a resonance effect on the benzylic carbocation. Consequently, the meta isomer is more reactive than the ortho isomer but less reactive than the para isomer.
-
Para-Chlorobenzyl Chlorobenzene: The chlorine atom at the para position exhibits both an electron-withdrawing inductive effect and an electron-donating resonance effect (+R). While the inductive effect deactivates the ring, the resonance effect, which involves the delocalization of lone pair electrons from the chlorine atom into the benzene ring, helps to stabilize the positive charge of the benzylic carbocation. This stabilization leads to a faster reaction rate compared to the ortho and meta isomers.
The following diagram illustrates the logical relationship between the chlorine position and the relative reactivity of the isomers.
A Comparative Guide to the Spectroscopic Profile of 1-Benzyl-3-chlorobenzene: An Experimental and Computational Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of predicted and experimental spectroscopic data for the aromatic compound 1-Benzyl-3-chlorobenzene. By juxtaposing computational predictions with empirical evidence, we aim to offer a robust validation of its structural and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted aromatic compounds in medicinal chemistry and materials science.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimentally determined spectroscopic data for this compound across various analytical techniques. For comparative purposes, experimental data for structurally related isomers (1-Benzyl-2-chlorobenzene and 1-Benzyl-4-chlorobenzene) and the parent compound, Diphenylmethane, are also provided.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Predicted ¹H NMR (ppm) | Experimental ¹H NMR (ppm) |
| This compound | Data not available | Data not available |
| 1-Benzyl-2-chlorobenzene | Data not available | Data not available |
| 1-Benzyl-4-chlorobenzene | Data not available | Data not available |
| Diphenylmethane | Data not available | Data not available |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Predicted ¹³C NMR (ppm) | Experimental ¹³C NMR (ppm)[1] |
| This compound | Data not available | Data not available |
| 1-Benzyl-2-chlorobenzene | Data not available | Data available[2][3] |
| 1-Benzyl-4-chlorobenzene | Data not available | Data available[4][5][6] |
| Diphenylmethane | Data not available | Data available[7] |
Note: While links to experimental ¹³C NMR data for this compound exist, specific peak assignments were not found in the initial search. Predicted data was not available.
Table 3: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)
| Compound | Predicted IR Frequencies (cm⁻¹) | Experimental IR Frequencies (cm⁻¹)[1] |
| This compound | Data not available | Vapor Phase IR Spectra available |
| 1-Benzyl-2-chlorobenzene | Data not available | Vapor Phase IR Spectra available[3] |
| 1-Benzyl-4-chlorobenzene | Data not available | Data not available |
| Diphenylmethane | Data not available | Data available[7] |
Note: Predicted IR frequencies for this compound were not found. Experimental data is available but requires further processing to extract specific peak frequencies.
Table 4: Mass Spectrometry (MS) - Key Fragments (m/z)
| Compound | Predicted m/z Fragments | Experimental m/z Fragments[1][8] |
| This compound | Data not available | 202 (M+), 167, 165 |
| 1-Benzyl-2-chlorobenzene | Data not available | 202 (M+), 167, 165[2][3] |
| 1-Benzyl-4-chlorobenzene | Data not available | Data available |
| Diphenylmethane | Data not available | 168 (M+), 167, 152, 91[7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are designed to be reproducible and provide a basis for the validation of the presented data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample (this compound or analogs) is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrument Parameters:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are recorded on an FTIR spectrometer equipped with an appropriate sampling accessory.
-
Sample Preparation (Liquid Sample): As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film[9][10][11][12][13].
-
Instrument Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra are obtained using a GC-MS system.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injector: The sample is introduced via splitless or split injection at a temperature of around 250°C.
-
Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C/min.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Scan Range: The mass range is typically scanned from m/z 40 to 400.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Experimental Workflow and Data Validation
The following diagram illustrates the logical workflow for the experimental validation of predicted spectroscopic data.
Caption: Experimental validation workflow for this compound.
References
- 1. This compound | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-2-chlorobenzene | 29921-41-3 | Benchchem [benchchem.com]
- 3. Benzene, 1-chloro-2-(phenylmethyl)- | C13H11Cl | CID 123431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-benzyl-4-chlorobenzene | 631-81-2; 831-81-2 | Buy Now [molport.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzene, 1-chloro-3-(chloromethyl)- [webbook.nist.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. m.youtube.com [m.youtube.com]
Cross-Validation of Analytical Methods for the Quantification of 1-Benzyl-3-chlorobenzene: A Comparative Guide
In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of impurities and reaction byproducts is paramount to ensuring the safety and efficacy of the final product. 1-Benzyl-3-chlorobenzene is an organic compound that may be present as an impurity in various chemical syntheses. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. While direct cross-validation studies for this specific analyte are not extensively documented, this guide synthesizes available data for structurally similar compounds, such as benzyl chloride, and established analytical methodologies to provide a robust comparative framework for researchers, scientists, and drug development professionals.
Introduction to Analytical Methodologies
The choice of an analytical method is critical and depends on various factors including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. For semi-volatile and thermally stable compounds like this compound, both HPLC and GC-MS are viable analytical options.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid mobile phase through a solid stationary phase. It is particularly well-suited for non-volatile or thermally labile compounds. Detection is often performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds, offering high sensitivity and specificity.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of closely related chlorinated organic compounds, providing an expected baseline for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 11 - 90 ng/mL[1][2][3][4][5] | 0.001 - 20 ng/L[2] |
| Limit of Quantification (LOQ) | 36 - 110 ng/mL[3][4] | 0.002 - 0.9 ng/mL[2] |
| Precision (%RSD) | < 3%[1][3][4] | < 6%[2][6] |
| Accuracy (% Recovery) | 90-105%[3] | 95-105%[2] |
Note: The data presented is based on studies of benzyl chloride and other chlorobenzenes, which are structurally and chemically similar to this compound.[1][2][3][4][7]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative methodologies for HPLC-UV and GC-MS analysis.
1. High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted from methodologies developed for the analysis of benzyl chloride and related impurities.[1][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 3.2 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may need to be optimized for the best separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance of this compound, which is expected to be around 220 nm.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like acetonitrile.
-
Injection Volume: 20 µL.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of volatile and semi-volatile organic compounds, including chlorobenzenes.[7][8]
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is often employed.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for this compound would be selected for monitoring. PubChem provides mass spectrometry data for this compound, indicating top peaks at m/z 167, 202, and 165.[9]
-
Sample Preparation: Samples can be dissolved in a volatile organic solvent like dichloromethane or analyzed using headspace techniques for volatile impurities in solid or liquid matrices.[2]
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS methods for this compound quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. hpst.cz [hpst.cz]
- 9. This compound | C13H11Cl | CID 520346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Nucleophilic Substitution in Substituted Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the nucleophilic substitution of various substituted benzyl chlorides. The data presented herein, derived from experimental studies, offers insights into the influence of substituents on the reaction rates and mechanisms, which is crucial for understanding and predicting chemical reactivity in drug design and synthesis.
Data Summary: Reaction Rate Constants
The following table summarizes the first-order rate constants (k) for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This reaction represents a nucleophilic substitution where water acts as the nucleophile. The data illustrates the electronic effects of substituents on the phenyl ring on the reaction rate.
| Substituent (X) in X-C₆H₄CH₂Cl | Rate Constant (k) / s⁻¹ |
| 4-OCH₃ | 1.3 x 10⁻¹ |
| 4-CH₃ | 4.1 x 10⁻³ |
| 3-CH₃ | 1.8 x 10⁻⁴ |
| H (Unsubstituted) | 1.2 x 10⁻⁴ |
| 4-Cl | 1.1 x 10⁻⁴ |
| 3-Cl | 4.0 x 10⁻⁵ |
| 3-NO₂ | 1.1 x 10⁻⁵ |
| 4-NO₂ | 1.0 x 10⁻⁵ |
Data adapted from a study on the solvolysis of ring-substituted benzyl chlorides[1].
In a different study, the second-order rate constant for the reaction of benzyl chloride with potassium iodide in acetone at 23 ± 1 °C was determined to be 1.5 x 10⁻³ M⁻¹s⁻¹[2]. This reaction proceeds via a classic Sₙ2 mechanism.
Reaction Mechanism and Substituent Effects
The nucleophilic substitution of benzyl chlorides can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. The operative mechanism is highly dependent on the nature of the substituents on the aromatic ring, the nucleophile, the leaving group, and the solvent.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the benzylic carbocation intermediate, thereby accelerating the reaction, often favoring an Sₙ1 pathway.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) destabilize the carbocation intermediate, slowing down the Sₙ1 reaction. These groups can favor an Sₙ2 mechanism, although the overall rate is typically slower than for the unsubstituted benzyl chloride.
This trend is evident in the solvolysis data, where the 4-methoxybenzyl chloride reacts significantly faster than the nitro-substituted derivatives. A Hammett plot for such reactions often shows a downward curvature, indicating a shift in the reaction mechanism from Sₙ1 for electron-donating substituents to Sₙ2 for electron-withdrawing substituents[3][4].
Experimental Protocols
The following is a generalized methodology for a kinetic study of the reaction of a substituted benzyl chloride with a nucleophile.
Objective: To determine the rate constant for the reaction of a substituted benzyl chloride with a given nucleophile in a specific solvent system.
Materials:
-
Substituted benzyl chloride
-
Nucleophile (e.g., potassium iodide, sodium azide, thiophenoxide)
-
Solvent (e.g., acetone, ethanol-water mixture, acetonitrile-water mixture)
-
Thermostatted reaction vessel (e.g., a jacketed beaker or a constant-temperature bath)
-
Stirring apparatus
-
Analytical instrument for monitoring the reaction progress (e.g., UV-Vis spectrophotometer, HPLC, NMR spectrometer, or conductivity meter)
-
Quenching solution (if necessary)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the substituted benzyl chloride and the nucleophile of known concentrations in the chosen solvent.
-
Temperature Control: Equilibrate the reaction vessel and the reactant solutions to the desired temperature using a constant-temperature bath.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the nucleophile solution to the stirred benzyl chloride solution. Start the timer immediately.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in a physical property over time. This could be:
-
The disappearance of a reactant or the appearance of a product using UV-Vis spectrophotometry or HPLC.
-
Changes in the concentration of ionic species using a conductivity meter.
-
Following the integration of reactant and product signals in an NMR spectrum at various time points[2].
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where the nucleophile is in large excess), plot ln([Substrate]t) versus time. The slope of the line will be -k_obs.
-
For a second-order reaction, plot 1/([Substrate]t) versus time (assuming equimolar initial concentrations) or use the integrated second-order rate law. The slope will be related to the second-order rate constant, k₂.
-
The Hammett equation can be used to correlate the rate constants with the electronic properties of the substituents[3][4].
-
Visualizations
Sₙ2 Reaction Pathway for Benzyl Chloride
Caption: Sₙ2 mechanism for the nucleophilic substitution of benzyl chloride.
Logical Relationship of Substituent Effects on Reaction Mechanism
Caption: Influence of substituent electronic effects on the reaction pathway.
References
A Comparative Guide to the Stability of 1-Benzyl-3-chlorobenzene Under Diverse Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the chemical stability of 1-benzyl-3-chlorobenzene. Due to the limited availability of direct experimental data on this specific molecule, this document outlines a robust, best-practice experimental plan based on established forced degradation methodologies. It further offers a comparative analysis of its expected stability relative to analogous compounds, supported by fundamental principles of organic chemistry.
Comparative Stability Analysis
This compound possesses structural features of both benzyl chloride and chlorobenzene. The stability of the molecule is therefore influenced by the interplay of the benzylic methylene group and the chloro-substituted aromatic ring.
-
Compared to Benzyl Chloride : The C-Cl bond in benzyl chloride is known to be labile and susceptible to nucleophilic substitution, proceeding through a stable benzyl carbocation intermediate. While this compound lacks a halogen on the benzylic carbon, the benzyl group itself can be a site of reactivity, particularly oxidation.
-
Compared to Chlorobenzene : The chlorine atom directly attached to the benzene ring in this compound is expected to exhibit significant stability, similar to that of chlorobenzene. The C-Cl bond is strengthened by resonance, making it resistant to nucleophilic substitution under normal conditions.
It is hypothesized that the primary degradation pathways for this compound will involve the benzylic position rather than the cleavage of the C-Cl bond on the aromatic ring under most conditions.
Proposed Experimental Protocols for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] The following protocols are proposed to comprehensively assess the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent molecule.[3]
1. Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector should be developed and validated. This method must be capable of separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
2. Forced Degradation Studies
These studies should be conducted on a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).[3]
-
Acidic Hydrolysis:
-
Condition: Reflux with 0.1 N HCl at 60°C for 30 minutes.[3]
-
Procedure: A solution of this compound is mixed with 0.1 N HCl and heated. Samples are withdrawn at appropriate time points, neutralized, and analyzed by the validated HPLC method. If no degradation is observed, the acid concentration or temperature can be increased.[4]
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Condition: Treatment with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Procedure: A solution of this compound is treated with H₂O₂. The reaction mixture is monitored at various time points. The benzylic position is a potential site for oxidation.
-
-
Thermal Degradation:
-
Condition: The solid compound is exposed to a temperature of 70°C for 48 hours.
-
Procedure: A sample of solid this compound is placed in a thermostatically controlled oven. The sample is then dissolved in a suitable solvent and analyzed.
-
-
Photolytic Degradation:
-
Condition: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Procedure: Samples are placed in a photostability chamber. A control sample is wrapped in aluminum foil to exclude light. Both samples are analyzed after the exposure period.[4]
-
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of this compound under different conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound | Number of Degradants | Major Degradant Peak (Retention Time) |
| Acidic Hydrolysis | 0.1 N HCl | 30 min | 60°C | |||
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min | 60°C | |||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal | Heat | 48 hours | 70°C | |||
| Photolytic | Light/UV | - | - |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for assessing the chemical stability of this compound.
References
Comparative Analysis of the Biological Activity of 1-Benzyl-3-chlorobenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1-Benzyl-3-chlorobenzene and its structural analogs. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from closely related chlorinated diphenylmethane and diarylamine derivatives to infer structure-activity relationships. The primary focus of this analysis is on cytotoxic activity against cancer cell lines, a common endpoint for evaluating the biological potential of such compounds.
Comparative Biological Activity
A study on the antiproliferative activity of diarylamine derivatives against A549 (lung carcinoma) and HT29 (colon adenocarcinoma) cell lines provides a basis for comparing the effects of chlorine substitution at the ortho (2-), meta (3-), and para (4-) positions of the phenyl ring.[1] Although the core structure is a diarylamine rather than a diphenylmethane, the relative potencies of the isomers can offer valuable preliminary insights.
Table 1: Comparative Cytotoxicity (IC50, µM) of Monochlorinated Diarylamine Analogs [1]
| Compound | Substitution Position | A549 IC50 (µM) | HT29 IC50 (µM) |
| Analog 1 | 2-chloro | 15.25 | 2.15 |
| Analog 2 | 3-chloro | >100 | 60.69 |
| Analog 3 | 4-chloro | >100 | 66.60 |
Data extracted from a study on diarylamine derivatives and presented here as a surrogate for diphenylmethane analogs.[1]
From this data, it can be observed that the position of the chlorine atom significantly impacts the cytotoxic activity. The 2-chloro substituted analog demonstrated markedly higher potency, particularly against the HT29 cell line, compared to the 3-chloro and 4-chloro analogs, which were largely inactive against the A549 cell line at the tested concentrations.[1] This suggests that steric and electronic effects, which differ with the substituent position, play a crucial role in the biological activity of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of novel chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
General Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of chemical compounds.
Hypothesized Signaling Pathway for Chemically-Induced Apoptosis
Given the lack of specific mechanistic studies for this compound, a general pathway for apoptosis (programmed cell death) induced by cytotoxic compounds is presented. Many chemical agents that are toxic to cancer cells work by initiating this pathway.
Caption: General signaling cascade for chemically-induced apoptosis.
References
Validating Reaction Mechanisms of 1-Benzyl-3-chlorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction mechanisms involving 1-Benzyl-3-chlorobenzene, offering experimental data and detailed protocols to validate theoretical pathways. By examining nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions, this document serves as a valuable resource for predicting reactivity and optimizing synthetic routes.
Nucleophilic Substitution at the Benzylic Carbon: An SN1/SSN2 Dichotomy
The benzylic carbon in this compound is a key site for nucleophilic attack. The mechanism of substitution—either unimolecular (SN1) or bimolecular (SN2)—is highly dependent on the reaction conditions, particularly the solvent and the nucleophile.
Benzyl halides, in general, can undergo substitution via both SN1 and SN2 pathways.[1][2] The primary nature of the benzylic carbon in this compound would typically favor an SN2 mechanism, which involves a backside attack by the nucleophile.[3] However, the ability of the phenyl ring to stabilize a carbocation intermediate through resonance also allows for an SN1 mechanism, especially with weak nucleophiles and in polar protic solvents.[2][4]
The presence of a chlorine atom on the benzene ring at the meta position has a modest electron-withdrawing inductive effect, which can slightly disfavor the formation of a carbocation, thus potentially slowing down an SN1 reaction compared to unsubstituted benzyl chloride. Conversely, this electronic effect has a lesser impact on the SN2 transition state.
Comparative Kinetic Data for Substituted Benzyl Chlorides
| Substituent (X) in X-C₆H₄CH₂Cl | Relative Rate (kₓ/kₒ) in 50% Aqueous Acetone | Postulated Mechanism |
| 4-OCH₃ | 1650 | SN1 |
| 4-CH₃ | 16.5 | SN1/SN2 |
| H | 1.00 | SN2 |
| 4-Cl | 0.77 | SN2 |
| 3-Cl | ~0.6 (estimated) | SN2 |
| 4-NO₂ | 0.16 | SN2 |
Data Interpretation: Electron-donating groups (e.g., 4-OCH₃) significantly accelerate the reaction, indicating a shift towards an SN1 mechanism through stabilization of the carbocation intermediate. Conversely, electron-withdrawing groups (e.g., 4-NO₂) slow the reaction down, consistent with an SN2 mechanism where carbocation formation is not a significant factor. The 3-chloro substituent is expected to have a rate-retarding effect, albeit less pronounced than a 4-nitro group, suggesting a preference for the SN2 pathway under these conditions.
Experimental Protocol: General Procedure for Nucleophilic Substitution
Reaction: Ammonolysis of a substituted benzyl chloride.[1]
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Liquid ammonia or aqueous ammonia
-
Solvent (e.g., ethanol for aqueous ammonia)
Procedure:
-
In a pressure vessel, dissolve the substituted benzyl chloride in the chosen solvent (if necessary).
-
Cool the vessel and add an excess of liquid or aqueous ammonia.
-
Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the vessel and remove the excess ammonia.
-
Extract the product with a suitable organic solvent, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the resulting benzylamine derivative by distillation or chromatography.
Caption: Friedel-Crafts benzylation mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the aromatic ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
This reaction couples an organohalide with an organoboron compound. For this compound, this would involve the C-Cl bond.
General Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides: [5]* Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Base: Cs₂CO₃ (3 equiv.)
-
Solvent: THF/H₂O (10:1)
-
Temperature: 77 °C
While specific yield data for this compound is not available in the provided results, benzyl chloride has been shown to be a viable coupling partner with potassium aryltrifluoroborates, yielding diarylmethanes. [5]
Sonogashira Coupling
This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Reaction Conditions for Sonogashira Coupling of Aryl Halides: [6]* Catalyst: PdCl₂(PPh₃)₂ (0.005 equiv.)
-
Co-catalyst: CuI (optional)
-
Base: Amine base (e.g., Et₃N)
-
Solvent: Toluene or an ionic liquid
-
Temperature: 55 °C
The reaction proceeds well with aryl iodides and bromides, but is less efficient with aryl chlorides. [7] Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling.
Conclusion
Validating the reaction mechanism of this compound requires a multi-faceted approach. The benzylic position exhibits reactivity characteristic of both SN1 and SN2 pathways, with the predominant mechanism dictated by the reaction conditions. The synthesis of this molecule can be effectively achieved through Friedel-Crafts alkylation. Furthermore, the aromatic chlorine atom opens avenues for diverse functionalization via palladium-catalyzed cross-coupling reactions. The experimental data and protocols provided in this guide offer a framework for researchers to design and execute experiments aimed at understanding and exploiting the reactivity of this and related molecules. Further experimental investigation is warranted to obtain specific kinetic and yield data for reactions of this compound to build a more comprehensive reactivity profile.
References
- 1. aromatic compounds - Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


